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  • Product: Piperidine, 1-(3-azetidinyl)-4-ethoxy-
  • CAS: 178311-62-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Novel 1,3-Disubstituted Azetidine-Piperidine Derivatives: Synthesis, Pharmacological Significance, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals The confluence of unique heterocyclic scaffolds in medicinal chemistry often yields compounds with novel pharmacological profiles. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of unique heterocyclic scaffolds in medicinal chemistry often yields compounds with novel pharmacological profiles. This guide provides an in-depth exploration of 1,3-disubstituted azetidine-piperidine derivatives, a class of molecules garnering significant interest for their potential in drug discovery. We will delve into the synthetic rationale, key biological targets, structure-activity relationships, and future prospects of this promising chemical space.

The Rationale for Azetidine-Piperidine Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[1][2] Its inherent ring strain and sp3-rich character confer a degree of conformational rigidity, which can lead to enhanced metabolic stability, improved aqueous solubility, and unique vector positioning for substituent groups compared to more common heterocycles like piperidine and pyrrolidine.[3][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic and pharmacodynamic properties.[4]

Piperidine, a six-membered nitrogenous heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals, present in over twenty classes of drugs.[5][6] Its derivatives are known to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[7]

The strategic combination of these two rings, specifically in a 1,3-disubstituted pattern where the azetidine nitrogen is connected to the 3-position of the piperidine ring, creates a novel three-dimensional structure. This arrangement offers a unique spatial presentation of functional groups, potentially enabling interactions with biological targets that are inaccessible to simpler scaffolds.

Synthetic Strategies for 1,3-Disubstituted Azetidine-Piperidine Derivatives

The synthesis of these complex scaffolds requires careful planning and execution. Several synthetic routes have been developed, each with its own advantages and considerations.

Reductive Amination Approach

A common and effective strategy involves the reductive amination of a piperidone precursor with an azetidine-containing amine. This approach allows for the modular construction of the target molecule.

Experimental Protocol: Representative Synthesis via Reductive Amination

  • Step 1: Synthesis of the Piperidone Precursor. A suitably protected piperidin-4-one is chosen as the starting material. The choice of protecting group on the piperidine nitrogen is critical to ensure compatibility with subsequent reaction conditions.

  • Step 2: Reductive Amination. The piperidin-4-one is reacted with 3-aminoazetidine or a derivative in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and selectivity.[5] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Step 3: Deprotection and Derivatization. The protecting group on the piperidine nitrogen is removed under appropriate conditions. The resulting secondary amine can then be further functionalized to explore structure-activity relationships.

Nucleophilic Substitution Routes

An alternative approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with an azetidine nucleophile.

A particularly efficient one-pot method for creating 1,3-disubstituted azetidines involves the alkylation of a primary amine with the in situ generated bis-triflate of a 2-substituted-1,3-propanediol.[8][9][10] This strategy avoids the need to isolate the often-unstable alkylating agent and can provide good to excellent yields.[9]

Another powerful method involves the tandem ring-opening of an epoxide followed by an in-situ ring-closing step to form the azetidine ring.[11] This approach can lead to high yields of N-substituted symmetrical azetidines.[11]

Diagram: General Synthetic Workflow

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Nucleophilic Substitution A1 Protected Piperidin-4-one A3 Reductive Amination (e.g., STAB) A1->A3 A2 3-Aminoazetidine Derivative A2->A3 A4 Protected 1,3-Azetidine-Piperidine A3->A4 A5 Deprotection & Derivatization A4->A5 Target Target 1,3-Disubstituted Azetidine-Piperidine Derivative A5->Target B1 Piperidine with Leaving Group (e.g., at C3) B3 SN2 Reaction B1->B3 B2 Azetidine Nucleophile B2->B3 B4 1,3-Azetidine-Piperidine Derivative B3->B4 B4->Target

Caption: Key synthetic routes to 1,3-disubstituted azetidine-piperidine derivatives.

Pharmacological Significance and Biological Targets

The unique structural features of 1,3-disubstituted azetidine-piperidine derivatives make them attractive candidates for targeting a range of biological systems.

Central Nervous System (CNS) Targets

The piperidine moiety is a well-established pharmacophore for CNS targets. The addition of the azetidine ring can modulate properties such as blood-brain barrier penetration and receptor subtype selectivity.

  • Monoamine Transporters: Novel 3-aryl-3-arylmethoxyazetidines have shown high binding affinity for both the serotonin and dopamine transporters, suggesting potential applications in treating conditions like methamphetamine addiction.[12]

  • Muscarinic Receptors: Azetidine-containing compounds have been investigated as muscarinic antagonists.[4] The conformational constraint imposed by the azetidine ring can lead to improved selectivity among muscarinic receptor subtypes.

  • Monoacylglycerol Lipase (MAGL): Azetidine and piperidine-derived carbamates have been identified as highly efficient and selective covalent inhibitors of MAGL, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[13] This suggests potential therapeutic applications in pain and neuroinflammation.

Other Therapeutic Areas
  • Ghrelin Receptor: Spirocyclic piperidine-azetidine derivatives have been discovered as inverse agonists of the ghrelin receptor, a target for obesity and metabolic disorders.[14]

  • Antimicrobial Activity: Piperidine derivatives are known to possess broad-spectrum antimicrobial properties.[15] The mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of efflux pumps that confer drug resistance.[15] The incorporation of an azetidine ring could lead to novel antimicrobial agents with improved efficacy.

Diagram: Potential Biological Applications

G cluster_cns CNS Disorders cluster_other Other Therapeutic Areas Core 1,3-Azetidine-Piperidine Core Transporters Dopamine/Serotonin Transporters Core->Transporters Modulation Muscarinic Muscarinic Receptors Core->Muscarinic Antagonism MAGL MAGL Inhibition Core->MAGL Inhibition Ghrelin Ghrelin Receptor (Obesity) Core->Ghrelin Inverse Agonism Antimicrobial Antimicrobial Targets Core->Antimicrobial Inhibition

Caption: Potential therapeutic targets for 1,3-disubstituted azetidine-piperidine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,3-disubstituted azetidine-piperidine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Position of ModificationType of ModificationObserved Effect on ActivityReference
Azetidine Ring Substitution at the 3-positionIntroduction of aryl and arylmethoxy groups can confer high affinity for monoamine transporters.[12]
N-substitutionCan be used to attach larger functional groups to modulate solubility and target engagement.[14]
Piperidine Ring Substitution on the nitrogenA key point for introducing diversity and tuning physicochemical properties.[14]
Other ring positionsCan influence binding affinity and selectivity.[16]
Linker Not applicable for direct 1,3-substitutionIn related scaffolds, linker length and rigidity are critical for optimal target binding.

In the development of spirocyclic piperidine-azetidine inverse agonists for the ghrelin receptor, the introduction of an imidazo-thiazole acetamide and a phenyl triazole led to a lower logP and significantly improved binding affinity compared to the initial hit compound.[14] This highlights the importance of incorporating polar functional groups to optimize both potency and drug-like properties.

Challenges and Future Directions

While the 1,3-disubstituted azetidine-piperidine scaffold holds considerable promise, several challenges and opportunities remain.

  • Stereochemistry: The creation of chiral centers during synthesis requires the development of robust stereoselective methods to access enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities.

  • Scalability: The development of efficient and scalable synthetic routes is essential for the translation of these compounds from laboratory-scale research to preclinical and clinical development. One-pot procedures and flow chemistry approaches could be valuable in this regard.[2][9]

  • Exploration of New Chemical Space: There is a vast, unexplored chemical space around this scaffold. The synthesis and screening of diverse libraries of these derivatives against a wide range of biological targets are likely to uncover novel therapeutic agents.

  • Computational Modeling: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new derivatives with improved affinity and selectivity for their targets.

Conclusion

Novel 1,3-disubstituted azetidine-piperidine derivatives represent a promising and relatively underexplored area of medicinal chemistry. Their unique three-dimensional structure, combined with the favorable properties of the individual heterocyclic components, makes them attractive scaffolds for the development of new therapeutics, particularly for CNS disorders and metabolic diseases. Continued innovation in synthetic methodology and a deeper understanding of their structure-activity relationships will be crucial in realizing the full potential of this exciting class of molecules.

References

  • Kung, D. W., Coffey, S. B., Jones, R. M., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287. Available from: [Link]

  • Parmar, D. R., & Soni, J. (2021). Structure of azetidine-containing compounds found in nature. ResearchGate. Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • University of Manchester. (2012). Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Research Explorer. Available from: [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. Available from: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 4 Synthesis of azetidine, pyrrolidine and 3-piperidine derivatives. Reagents and conditions. Available from: [Link]

  • Niphakis, M. J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Available from: [Link]

  • Organic Chemistry Portal. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. Available from: [Link]

  • Thaxton, A. (2016). Synthesis of Novel Azetidines. ScholarWorks@UNO. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route to azetidinones. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

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Exploratory

Initial Pharmacological Screening of 1-(3-Azetidinyl)-4-Ethoxypiperidine: A Framework for Novel Compound Evaluation

An In-Depth Technical Guide for Drug Development Professionals Preamble: The Rationale for a Structured Screening Paradigm In modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Rationale for a Structured Screening Paradigm

In modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a multi-stage process defined by rigorous, evidence-based decision-making. The molecule at the center of this guide, 1-(3-azetidinyl)-4-ethoxypiperidine, represents such a starting point. It incorporates two privileged heterocyclic scaffolds: the piperidine ring, a cornerstone of many pharmaceuticals[1][2], and the azetidine ring, a strained four-membered heterocycle increasingly valued in medicinal chemistry for its ability to impart favorable physicochemical properties and unique three-dimensional structure.[3]

The absence of extensive public data on this specific compound necessitates not a review of existing literature, but the establishment of a comprehensive, logical, and efficient framework for its initial pharmacological evaluation. This guide is designed to provide that framework. As a Senior Application Scientist, the methodology presented herein is built upon a foundation of causality, where each experimental step is a logical consequence of the last, and every protocol is designed to be self-validating. We will proceed from cost-effective in silico predictions to targeted in vitro assays and culminate in preliminary in vivo characterization, creating a holistic initial data package to guide future development.

Chapter 1: In Silico Profiling and Hypothesis Generation

Core Principle: The "fail early, fail cheap" mantra of drug development begins here. Before committing to resource-intensive wet lab experiments, computational tools allow us to predict the fundamental properties of a molecule, forecast its likely biological behavior, and generate initial hypotheses about its potential targets.[4][5]

Predicted Physicochemical Properties

The first step is to understand the fundamental drug-like properties of 1-(3-azetidinyl)-4-ethoxypiperidine. These parameters, predicted using computational models, are critical indicators of potential bioavailability and formulation challenges.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~198.3 g/mol Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (Lipophilicity) ~1.5 - 2.5Indicates a balanced lipophilicity, crucial for membrane permeability without excessive metabolic liability or insolubility.
Topological Polar Surface Area (TPSA) ~36.5 ŲBelow the 90 Ų threshold often associated with good oral absorption and cell permeability.
Hydrogen Bond Donors 1Low number, favoring membrane passage.
Hydrogen Bond Acceptors 3Contributes to solubility and potential target interactions.
Rotatable Bonds 4Low number, suggesting conformational rigidity which can be favorable for target binding.
ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADME/Tox profiling predicts how the compound might behave in a biological system.[4][6] This step is crucial for anticipating potential liabilities and designing more intelligent in vivo studies. We utilize established web tools like SwissADME and pkCSM for these predictions.[4][7]

ADME/Tox ParameterPredictionRationale and Implication
Gastrointestinal (GI) Absorption HighThe compound's physicochemical properties suggest it is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant Yes (Predicted)The balanced lipophilicity and low TPSA suggest potential for CNS activity. This directs initial in vivo screens to include neurological endpoints.
P-glycoprotein (P-gp) Substrate No (Predicted)Not being a substrate for this major efflux pump is favorable, reducing the risk of multidrug resistance and improving bioavailability.
CYP450 Inhibition Low predicted inhibition for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4)A clean predicted cytochrome P450 profile reduces the likelihood of drug-drug interactions, a major advantage.
Hepatotoxicity Low ProbabilityEarly prediction of liver toxicity is a critical safety filter.
hERG Inhibition Low ProbabilityPrediction of cardiac toxicity (via hERG channel blockade) is a mandatory early safety check.
In Silico Screening Workflow: From Prediction to Target Hypothesis

The initial computational assessment follows a logical flow to generate a testable hypothesis for the compound's mechanism of action. This workflow prioritizes efficiency by using predictive data to guide subsequent, more resource-intensive experimental stages.

In_Silico_Workflow cluster_0 Computational Analysis A Compound Structure 1-(3-azetidinyl)-4-ethoxypiperidine B Physicochemical & ADME/Tox Prediction (SwissADME, pkCSM) A->B C Assess Drug-Likeness (e.g., Lipinski's Rules) B->C Filter D Target Prediction & Reverse Docking (Similarity to known ligands) C->D Proceed if drug-like E Molecular Docking Simulation (Against top-ranked targets) D->E Prioritize F Generate Target Hypothesis (e.g., GPCRs, Enzymes, Ion Channels) E->F Analyze Binding

Caption: In Silico screening workflow for 1-(3-azetidinyl)-4-ethoxypiperidine.

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and pose of the compound against a panel of plausible biological targets identified through structural similarity searches (e.g., muscarinic receptors, opioid receptors, or pancreatic lipase, which are common targets for piperidine-containing molecules).[8][9]

Methodology:

  • Preparation of the Ligand:

    • Generate the 3D structure of 1-(3-azetidinyl)-4-ethoxypiperidine using a chemical drawing tool (e.g., ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the structure in a compatible format (e.g., .mol2 or .pdbqt).

  • Preparation of the Receptor:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) using software like AutoDock Tools.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, Glide).

    • Execute the docking run, allowing for flexible ligand conformations within the rigid receptor binding pocket.

    • The program will generate multiple binding poses ranked by a scoring function (e.g., kcal/mol).

  • Analysis:

    • Analyze the top-ranked poses. A lower binding energy score indicates a more favorable predicted interaction.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode. This analysis provides the basis for selecting targets for in vitro validation.

Chapter 2: The In Vitro Screening Cascade

Core Principle: This phase aims to validate the in silico hypotheses using biochemical and cell-based assays. The cascade is designed to move from broad, high-throughput screens to more specific, functional assays, ensuring that resources are focused on the most promising leads.

Tier 1: Broad Target Binding and Cytotoxicity

Rationale: The initial step is to determine if the compound interacts with any major target classes and to establish its general toxicity profile. A compound that is highly cytotoxic at concentrations where it shows target activity is generally not a viable candidate.

2.1.1. Experimental Protocol: Broad Panel Radioligand Binding Assay

Objective: To screen the compound for binding against a large panel of receptors, transporters, and ion channels to identify potential primary targets and off-target liabilities.

Methodology:

  • Assay Preparation: Utilize a commercially available screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) or an in-house platform. These panels typically use cell membrane preparations expressing the target of interest.

  • Compound Incubation: The test compound is incubated at a standard concentration (e.g., 10 µM) with the membrane preparation and a specific radioligand for each target.

  • Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration.

  • Detection: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.

2.1.2. Experimental Protocol: General Cytotoxicity Assay (MTS/MTT)

Objective: To determine the concentration at which the compound causes a 50% reduction in cell viability (CC50) in a standard cell line (e.g., HEK293, HepG2).[1][10]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(3-azetidinyl)-4-ethoxypiperidine (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Incubation and Measurement: Incubate for 1-4 hours. Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the CC50 value.

Tier 2: Functional Assay and Mechanism of Action

Rationale: Once a binding interaction is confirmed, the next critical step is to determine its functional consequence. Does the compound activate the receptor (agonist), block it (antagonist), or have no effect?

In_Vitro_Cascade cluster_1 In Vitro Validation G Broad Panel Binding Assay (Primary Screen) I Hit Identification (Binding >50% at 10 µM) G->I H Cytotoxicity Assay (MTS/MTT) H->I Safety Filter J Functional Assay (e.g., Calcium Flux, Enzyme Inhibition) I->J Proceed with Hits K Determine Mechanism of Action (Agonist vs. Antagonist) J->K L Calculate Potency (EC50) & Efficacy (% Max Response) K->L

Caption: Logical flow of the in vitro screening cascade.

2.2.1. Experimental Protocol: Gq-Coupled GPCR Functional Assay (Calcium Flux)

Objective: To measure the ability of the compound to activate a Gq-coupled receptor (a common target class for piperidines) by measuring changes in intracellular calcium.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the target receptor (e.g., CHO-M1 for the muscarinic M1 receptor). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode:

    • Add serial dilutions of 1-(3-azetidinyl)-4-ethoxypiperidine to the cells.

    • Measure fluorescence over time using a plate reader (e.g., FLIPR). An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

    • Calculate the EC50 (concentration for 50% maximal effect) and Emax (maximal efficacy relative to a known full agonist).

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known agonist at its EC80 concentration.

    • Measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

    • Calculate the IC50 (concentration for 50% inhibition) and subsequently the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Chapter 3: Preliminary In Vivo Evaluation

Core Principle: To translate in vitro findings into a whole-organism context. These initial studies are designed to assess the compound's safety profile and observe its general pharmacological effects, providing the first glimpse of its therapeutic potential.[11]

Tier 1: Acute Toxicity and General Phenotypic Screen

Rationale: Before testing for specific efficacy, it is imperative to establish a safe dose range and conduct a broad observational screen to uncover both expected and unexpected physiological effects.

3.1.1. Experimental Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing overt signs of toxicity or mortality in an animal model (e.g., Swiss Webster mice).

Methodology:

  • Animal Acclimation: Acclimate animals for at least one week before the study.

  • Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (n=2-3 per group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Closely monitor the animals for a defined period (e.g., 72 hours) for clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of morbidity. Record body weight changes.

  • Determination: The MTD is defined as the highest dose at which no significant toxicity or mortality is observed. This dose, along with fractions of it, will be used in subsequent efficacy studies.

3.1.2. Experimental Protocol: Irwin Test (General Phenotypic Screen)

Objective: To perform a semi-quantitative assessment of the compound's effects on behavior, neurological function, and autonomic responses in mice.

Methodology:

  • Dosing: Administer the compound at one or two dose levels (e.g., 1/2 MTD and MTD) to a group of mice (n=5-8 per group).

  • Systematic Observation: At set time points (e.g., 30, 60, 120, 240 minutes post-dose), a trained observer scores a battery of parameters, including:

    • Behavioral: Alertness, grooming, reactivity, fear response.

    • Neurological: Motor coordination (gait), muscle tone, reflexes (pinna, corneal).

    • Autonomic: Pupil size, salivation, body temperature.

  • Analysis: The results are typically presented in a tabular format, highlighting any dose-dependent changes from baseline or vehicle-treated controls. This can provide valuable clues to the compound's primary pharmacological activity (e.g., sedation, stimulation, analgesic effects).

Overall Screening Workflow: From Concept to In Vivo Proof-of-Concept

The entire initial screening process can be visualized as a multi-stage funnel, where each stage increases in complexity and resource requirement, while filtering the candidate based on accumulated data.

Full_Workflow cluster_2 Integrated Screening Funnel stage1 Stage 1: In Silico ADME/Tox Prediction Target Hypothesis stage2 Stage 2: In Vitro Binding & Functional Assays Potency & Efficacy stage1:f0->stage2:f0 Hypothesis stage3 Stage 3: In Vivo MTD & Irwin Test Proof-of-Concept Model stage2:f0->stage3:f0 Validated Hit decision Go/No-Go Decision stage3:f0->decision Data Package

Caption: High-level overview of the integrated pharmacological screening funnel.

Chapter 4: Data Synthesis and Future Directions

The culmination of this initial screening process is a comprehensive data package that enables a critical "Go/No-Go" decision. A successful candidate emerging from this framework would possess:

  • A drug-like physicochemical and ADME/Tox profile.

  • Potent and selective activity at a specific biological target, confirmed in functional assays.

  • A clear therapeutic window, with cytotoxicity observed at concentrations significantly higher than its functional potency.

  • A well-tolerated dose range in vivo.

  • Observable physiological effects in a whole-organism model consistent with its in vitro mechanism of action.

If these criteria are met, the next steps in development would include lead optimization to improve potency and ADME properties, comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, and evaluation in more complex animal models of disease. This structured, rationale-driven approach ensures that research and development efforts are focused on compounds with the highest probability of success, maximizing efficiency and scientific rigor.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Pharmacological screening of synthetic piperidine deriv
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed.
  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC.
  • In Silico ADME/ Tox profile of tetrasubstitutedazadipyrrins. Journal of Ultra Chemistry.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
  • Isolation, Chemical Modification and In vivo Pharmacological Screening of Piperine and its Derivatives.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.

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Foundational

"Exploring the structure-activity relationship of azetidinyl-piperidines"

Executive Summary The azetidinyl-piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, offering a distinct geometric and physicochemical profile compared to classical bis-piperidines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidinyl-piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, offering a distinct geometric and physicochemical profile compared to classical bis-piperidines or linear diamines. This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on its dual utility in targeting G-Protein Coupled Receptors (specifically M4 muscarinic receptors) and Voltage-Gated Ion Channels (T-type Calcium channels). By leveraging the rigid spiro-fusion or flexible ethyl-linkage between the strained azetidine (4-membered) and the chair-like piperidine (6-membered) rings, researchers can fine-tune metabolic stability, CNS penetration, and target selectivity.

Structural Architecture & Chemical Space

The azetidinyl-piperidine class can be broadly categorized into two structural architectures, each serving distinct pharmacological goals:

  • Linear Linked Systems: The azetidine and piperidine rings are connected via an alkyl linker (often ethyl). This affords rotational freedom, allowing the molecule to adopt folded conformations suitable for deep GPCR binding pockets (e.g., NK2 antagonists).

  • Spiro-Fused Systems: The azetidine ring shares a single carbon atom with the piperidine ring. This restricts conformational entropy, often improving binding affinity by pre-organizing the ligand and reducing the metabolic liability associated with flexible alkyl chains.

Physicochemical Advantages
  • Basicity Modulation: The pKa of the piperidine nitrogen can be tuned by the inductive effect of the spiro-azetidine or proximal electron-withdrawing groups (e.g., fluorine), crucial for hERG avoidance.

  • Metabolic Stability: Replacing N-methyl groups with the strained azetidine ring often blocks N-dealkylation pathways, a common clearance route for piperidine drugs.

Synthesis Strategies

Constructing these bicyclic systems requires navigating the ring strain of the azetidine. Below is a comparative workflow for accessing both Linear and Spiro architectures.

Synthesis Workflow Diagram

Synthesis_Workflow Start Target Scaffold Selection RouteA Route A: Linear Linkage (Reductive Amination) Start->RouteA RouteB Route B: Spiro-Cyclization (Intramolecular Displacement) Start->RouteB StepA1 Piperidine-4-one + Azetidin-3-amine RouteA->StepA1 StepA2 Imine Formation (Ti(OiPr)4 / DCM) StepA1->StepA2 StepA3 Reduction (NaBH(OAc)3) StepA2->StepA3 ProductA 4-(Azetidin-3-ylamino)-piperidine StepA3->ProductA StepB1 N-Boc-4-formyl-piperidine RouteB->StepB1 StepB2 Strecker / Reformatsky Functionalization StepB1->StepB2 StepB3 Ring Closure (Base-mediated) StepB2->StepB3 ProductB 2,8-Diaza-spiro[4.5]decane StepB3->ProductB

Figure 1: Synthetic pathways for accessing linear vs. spiro azetidinyl-piperidine cores.

Detailed SAR Exploration

Case Study: M4 Muscarinic Receptor Agonists

Selective activation of the M4 receptor is a validated approach for treating schizophrenia and Alzheimer's disease.[1] The azetidinyl-piperidine scaffold has emerged as a key pharmacophore to achieve selectivity over the structurally homologous M2 receptor.

  • The "Warhead": An N-carbethoxypiperidine moiety is often critical for efficacy.

  • The Linker/Secondary Ring: The azetidine ring acts as a rigid spacer. Substitutions on the azetidine (e.g., 3-fluoro or 3-methoxy) can modulate the vector of the terminal aromatic group, pushing it into a hydrophobic sub-pocket unique to M4.

Key SAR Trend: Replacing a flexible N-ethyl linker with a semi-rigid azetidine ring often maintains potency while significantly reducing off-target binding to M2/M3 receptors due to steric clashes in the tighter orthosteric sites of the latter.

Case Study: T-Type Calcium Channel Blockers (CaV3.2)

For pain management, spiro-piperidine azetidines have shown promise.[2] The critical SAR challenge here is balancing CNS penetration with hERG safety.

  • Fluorination Effect: Introducing a fluorine atom at the C3 or C4 position of the piperidine ring lowers the pKa of the basic amine (from ~9.5 to ~8.0). This reduces lysosomal trapping and improves the therapeutic index.

  • Lipophilicity (LogD): A LogD range of 2.0–3.0 is optimal. High LogD (>3.5) correlates with hERG inhibition. The azetidine ring, being less lipophilic than a pyrrolidine or piperidine equivalent, helps keep LogD in the "Goldilocks" zone.

Comparative SAR Data Table
Compound IDArchitectureR1 (Piperidine N)R2 (Azetidine C3)TargetActivity (IC50/EC50)LogD (7.4)
AZP-001 LinearEthyl-carbamateHM4 (Agonist)12 nM2.1
AZP-002 LinearMethylPhenylNK2 (Antag)45 nM3.2
SPIRO-10 Spiro3,4-Cl-BenzylHCaV3.2 (Block)150 nM3.8
SPIRO-11 Spiro3,4-Cl-BenzylF (Geminal)CaV3.2 (Block)33 nM2.9

Table 1: Impact of structural modifications on biological activity and physicochemical properties.

Experimental Protocols

Protocol: Synthesis of Spiro[azetidine-3,4'-piperidine] Core

This protocol describes the formation of the spiro-core via a modified intramolecular cyclization.

Reagents:

  • N-Boc-4-piperidone

  • Cyanoacetic acid

  • Lithium Aluminum Hydride (LiAlH4)

  • Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD)

Step-by-Step Methodology:

  • Condensation: React N-Boc-4-piperidone with cyanoacetic acid (1.1 eq) in toluene with catalytic ammonium acetate. Reflux with a Dean-Stark trap for 4 hours to yield the unsaturated cyano-ester.

  • Reduction: Dissolve the intermediate in dry THF at 0°C. Slowly add LiAlH4 (2.5 eq). Warm to room temperature and stir for 12 hours to reduce both the alkene and the nitrile/ester to the amino-alcohol.

  • Cyclization (Mitsunobu): Dissolve the amino-alcohol in DCM. Add PPh3 (1.2 eq) and cool to 0°C. Add DIAD (1.2 eq) dropwise. The intramolecular nucleophilic attack of the amine onto the activated alcohol closes the 4-membered azetidine ring.

  • Purification: Quench with water, extract with DCM, and purify via flash chromatography (SiO2, MeOH/DCM gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of the hydroxymethyl protons and the appearance of high-field azetidine methylene protons (typically δ 3.5–4.0 ppm).

  • MS: Confirm parent ion [M+H]+ corresponding to the spiro-bicyclic system.

Protocol: Calcium Flux Assay (Functional SAR)

Used to validate M4 agonist or CaV3.2 antagonist activity.

  • Cell Culture: Use CHO-K1 cells stably expressing the human M4 receptor and Gαqi5 (chimeric G-protein to couple Gi to Gq pathways).

  • Dye Loading: Harvest cells and plate in 384-well black-wall plates (15,000 cells/well). Incubate for 4 hours. Remove media and load with Fluo-4 AM calcium indicator dye in HBSS buffer for 45 minutes at 37°C.

  • Compound Addition:

    • Prepare 10-point serial dilutions of azetidinyl-piperidine analogs in assay buffer.

    • Use an automated liquid handler (e.g., FLIPR Tetra) to add compounds to the cells.

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or Max Peak Response. Normalize to control agonist (Acetylcholine) response. Plot dose-response curves to determine EC50.

Mechanistic Logic & Pathway

The following diagram illustrates the decision matrix for optimizing azetidinyl-piperidines based on the observed biological outcome.

SAR_Logic Input Initial Hit (Azetidinyl-Piperidine) Check1 Check hERG Inhibition Input->Check1 Branch1 hERG > 10µM? Check1->Branch1 Action1 Reduce LogD (Add F, Polar Groups) Branch1->Action1 No (Unsafe) Action2 Check Metabolic Stability (Microsomes) Branch1->Action2 Yes (Safe) Action1->Check1 Branch2 T1/2 < 30 min? Action2->Branch2 Action3 Block Metabolic Hotspot (Spiro-cyclization / Deuteration) Branch2->Action3 Yes (Unstable) Success Lead Candidate (Balanced Profile) Branch2->Success No (Stable) Action3->Action2

Figure 2: SAR Optimization Logic Flow for Azetidinyl-Piperidine Leads.

References

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Bioorganic & Medicinal Chemistry Letters.[2][3] Link

  • Smith, E. M., et al. (2010).[2] T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis.[2] Bioorganic & Medicinal Chemistry Letters.[2][3] Link

  • Yang, Q., et al. (2008).[4] Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels.[4][5] Bioorganic & Medicinal Chemistry Letters.[2][3] Link

  • Wood, M., et al. (2018). Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.[1] Patent WO2018112843A1. Link

  • Parmar, D. R., & Soni, J. (2021).[6] Structure of azetidine‐containing compounds found in nature and their pharmacological interest.[2][6][7][8] ResearchGate. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Convergent Approach to the Synthesis of 1-(Azetidin-3-yl)-4-ethoxypiperidine

Abstract: This document provides a detailed, research-grade guide for the multi-step synthesis of 1-(azetidin-3-yl)-4-ethoxypiperidine, a key building block in contemporary drug discovery programs. The presented syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, research-grade guide for the multi-step synthesis of 1-(azetidin-3-yl)-4-ethoxypiperidine, a key building block in contemporary drug discovery programs. The presented synthetic strategy is designed for robustness and scalability, focusing on a convergent approach that involves the preparation of two key heterocyclic intermediates followed by their strategic coupling. This application note furnishes researchers, scientists, and drug development professionals with a comprehensive set of protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of the target compound.

Introduction: The Significance of Azetidine and Piperidine Scaffolds in Medicinal Chemistry

The azetidine and piperidine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The specific compound, 1-(azetidin-3-yl)-4-ethoxypiperidine, combines the conformational rigidity of the azetidine ring with the versatile substitution patterns of the piperidine core. This unique combination makes it a valuable synthon for accessing novel chemical space in the development of therapeutics targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

This guide details a reliable and well-documented synthetic route, breaking down the process into three main stages:

  • Stage 1: Synthesis of a key intermediate, N-Boc-3-iodoazetidine.

  • Stage 2: Preparation of the second key intermediate, 4-ethoxypiperidine.

  • Stage 3: Coupling of the two intermediates and subsequent deprotection to yield the final product.

Overall Synthetic Strategy

The chosen synthetic route is a convergent one, which offers greater efficiency and flexibility compared to a linear approach. The overall workflow is depicted in the diagram below.

G cluster_0 Stage 1: Azetidine Intermediate cluster_1 Stage 2: Piperidine Intermediate cluster_2 Stage 3: Coupling and Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine A->B Iodination E N-Boc-1-(azetidin-3-yl)-4-ethoxypiperidine B->E N-Alkylation C 4-Hydroxypiperidine D 4-Ethoxypiperidine C->D Williamson Ether Synthesis D->E F 1-(Azetidin-3-yl)-4-ethoxypiperidine E->F Boc Deprotection

Figure 1: Overall synthetic workflow for 1-(azetidin-3-yl)-4-ethoxypiperidine.

Stage 1: Synthesis of N-Boc-3-iodoazetidine

The preparation of a suitable azetidine electrophile is the first critical stage. We will convert the commercially available N-Boc-3-hydroxyazetidine to N-Boc-3-iodoazetidine. The iodo-substituent is an excellent leaving group for the subsequent nucleophilic substitution reaction.

Protocol: Iodination of N-Boc-3-hydroxyazetidine

This procedure is adapted from established methods for the iodination of alcohols.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-3-hydroxyazetidine173.215.00 g28.86
Iodine253.818.08 g31.84
Triphenylphosphine (PPh3)262.298.35 g31.84
Imidazole68.082.16 g31.72
Dichloromethane (DCM)-100 mL-
Saturated aq. Na2S2O3-50 mL-
Brine-50 mL-
Anhydrous Na2SO4---

Step-by-Step Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (5.00 g, 28.86 mmol), triphenylphosphine (8.35 g, 31.84 mmol), and imidazole (2.16 g, 31.72 mmol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add iodine (8.08 g, 31.84 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) solution (50 mL) and stir for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-iodoazetidine as a pale yellow oil.

Stage 2: Preparation of 4-Ethoxypiperidine

The second key intermediate, 4-ethoxypiperidine, can be prepared from 4-hydroxypiperidine via a Williamson ether synthesis.

Protocol: Ethylation of 4-Hydroxypiperidine

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Hydroxypiperidine101.155.00 g49.43
Sodium Hydride (60% disp.)24.002.37 g59.32
Iodoethane155.978.47 g54.37
Anhydrous THF-100 mL-
Saturated aq. NH4Cl-50 mL-
Diethyl ether-100 mL-
Anhydrous MgSO4---

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (2.37 g, 59.32 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of 4-hydroxypiperidine (5.00 g, 49.43 mmol) in anhydrous THF (50 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add iodoethane (8.47 g, 54.37 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution (50 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield 4-ethoxypiperidine. This can often be used in the next step without further purification.

Stage 3: Coupling and Deprotection

This final stage involves the N-alkylation of 4-ethoxypiperidine with N-Boc-3-iodoazetidine, followed by the removal of the Boc protecting group to yield the target compound.

Protocol: N-Alkylation of 4-Ethoxypiperidine with N-Boc-3-iodoazetidine

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 N-Boc-3-iodoazetidine P1 N-Boc-1-(azetidin-3-yl)-4-ethoxypiperidine R1->P1 Electrophile R2 4-Ethoxypiperidine R2->P1 Nucleophile C1 K2CO3 (Base) C2 Acetonitrile (Solvent) C3 Reflux

Figure 2: Key components of the N-alkylation reaction.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Assuming 80% yield from Stage 1)Moles (mmol)
N-Boc-3-iodoazetidine283.106.54 g23.09
4-Ethoxypiperidine129.223.28 g25.40
Potassium Carbonate (K2CO3)138.216.38 g46.18
Acetonitrile (ACN)-100 mL-
Ethyl Acetate-150 mL-
Water-50 mL-
Brine-50 mL-
Anhydrous Na2SO4---

Step-by-Step Procedure:

  • In a round-bottom flask, combine N-Boc-3-iodoazetidine (6.54 g, 23.09 mmol), 4-ethoxypiperidine (3.28 g, 25.40 mmol), and potassium carbonate (6.38 g, 46.18 mmol) in acetonitrile (100 mL).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 24-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain N-Boc-1-(azetidin-3-yl)-4-ethoxypiperidine.

Protocol: Boc Deprotection

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Assuming 70% yield from 5.1)Moles (mmol)
N-Boc-1-(azetidin-3-yl)-4-ethoxypiperidine284.414.60 g16.16
4 M HCl in 1,4-Dioxane-40 mL160
Diethyl ether-100 mL-
Saturated aq. NaHCO3---
Dichloromethane (DCM)-150 mL-

Step-by-Step Procedure:

  • Dissolve N-Boc-1-(azetidin-3-yl)-4-ethoxypiperidine (4.60 g, 16.16 mmol) in 4 M HCl in 1,4-dioxane (40 mL) at room temperature.

  • Stir the solution for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether (100 mL) to fully precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the title compound.

  • For the free base, dissolve the salt in water, basify to pH > 10 with a suitable base (e.g., 1 M NaOH), and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(azetidin-3-yl)-4-ethoxypiperidine.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 1-(azetidin-3-yl)-4-ethoxypiperidine. By employing a convergent strategy and utilizing well-established chemical transformations, researchers can confidently produce this valuable building block for their drug discovery endeavors. The provided step-by-step protocols, along with the rationale for the chosen synthetic strategy, are intended to empower scientists to successfully implement this synthesis in their own laboratories.

References

  • Title: Synthesis of 1-(Azetidin-3-yl)piperidine and its Derivatives Source: Molbank 2011, M722 URL: [Link]

  • Title: Synthesis of Novel 4-Hydroxypiperidine Derivatives as Potential Muscarinic Agonists Source: Arkivoc 2007 (xv) 1-11 URL: [Link]

  • Title: A Practical Synthesis of N-Boc-3-Iodoazetidine Source: Org. Process Res. Dev. 2010, 14, 4, 954–956 URL: [Link]

  • Title: A Facile and Efficient Synthesis of 4-Ethoxypiperidine Source: Journal of Heterocyclic Chemistry, 45: 913-914 URL: [Link]

Application

Application Note: CNS-MPO Optimization using 1-(3-Azetidinyl)-4-ethoxypiperidine

Executive Summary In the pursuit of central nervous system (CNS) therapeutics, the "blood-brain barrier (BBB) dilemma" often forces a trade-off between potency and permeability.[1] Traditional linkers (e.g., ethylenediam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of central nervous system (CNS) therapeutics, the "blood-brain barrier (BBB) dilemma" often forces a trade-off between potency and permeability.[1] Traditional linkers (e.g., ethylenediamines, piperazines) frequently suffer from high lipophilicity (LogP) or rapid metabolic clearance.

This Application Note details the utility of 1-(3-azetidinyl)-4-ethoxypiperidine (referred to herein as AZE-PIP-OEt ) as a high-value diamine surrogate. By coupling the strained, metabolic "hard-spot" of an azetidine ring with the specific receptor-interacting motif of 4-ethoxypiperidine, medicinal chemists can significantly improve CNS Multi-Parameter Optimization (MPO) scores.

Key Benefits:

  • LogD Modulation: Lowers lipophilicity compared to cyclohexyl or piperazinyl analogs.

  • Basicity Control: The azetidine nitrogen (pKa ~8.5–9.0) offers a tunable basic center distinct from the piperidine, reducing off-target hERG liability.

  • Vector Geometry: Provides a unique exit vector (approx. 180° linear projection) from the drug core.

Structural Rationale & Design Logic

The AZE-PIP-OEt motif addresses three critical failure modes in CNS lead optimization:

  • Solubility: The ethoxy group disrupts crystal packing, while the azetidine/piperidine amines ensure high aqueous solubility at physiological pH.

  • Permeability (P-gp Efflux): By reducing the number of hydrogen bond donors (HBD) and maintaining a moderate Total Polar Surface Area (TPSA < 90 Ų), the scaffold minimizes P-glycoprotein recognition.

  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (N-dealkylation) compared to flexible diethylamine chains.

Visualization: The "Azetidine Switch" in Lead Optimization

The following diagram illustrates the logical flow of replacing a standard linker with the AZE-PIP-OEt motif to improve MPO scores.

CNS_Optimization Start Hit Compound (Poor CNS MPO) Problem Issues: High LogP (>4.0) High Clearance hERG Liability Start->Problem Strategy Strategy: Rigidification & pKa Modulation Problem->Strategy Solution Incorporate 1-(3-azetidinyl)-4-ethoxypiperidine Strategy->Solution Mechanism Mechanistic Gain: 1. Lower Lipophilicity (Azetidine) 2. Metabolic Block (Strained Ring) 3. Vector Alignment Solution->Mechanism Result Lead Candidate (CNS MPO > 4.5) High BBB Penetration Mechanism->Result

Caption: Decision tree for implementing the AZE-PIP-OEt scaffold to rescue CNS leads with poor physicochemical profiles.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While available commercially, in-house synthesis allows for derivative generation. This protocol uses a reductive amination approach.

Reagents:

  • N-Boc-3-azetidinone (CAS: 39537-23-0)

  • 4-Ethoxypiperidine (CAS: 3202-33-3)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve N-Boc-3-azetidinone (1.0 equiv) and 4-ethoxypiperidine (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Acidification: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Deprotection (Critical Step): Dissolve the intermediate in DCM/TFA (4:1) at 0°C. Stir for 2 hours. Concentrate to yield 1-(3-azetidinyl)-4-ethoxypiperidine TFA salt .

Protocol B: Coupling to Heteroaryl Core (SNAr)

Application: Attaching the building block to a chloropyrimidine or chloropyridine core common in Kinase or GPCR inhibitors.

Reagents:

  • Heteroaryl Chloride (Drug Core)

  • AZE-PIP-OEt (TFA salt)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMSO or NMP

Workflow:

  • Dissolve Heteroaryl Chloride (1.0 equiv) in DMSO.

  • Add AZE-PIP-OEt (1.2 equiv).

  • Add DIPEA (3–5 equiv) to neutralize the TFA salt and scavenge HCl.

  • Heat to 80–100°C for 4–6 hours (monitor via LC-MS).

  • Validation: The formation of the product confirms the nucleophilicity of the azetidine nitrogen.

In Vitro Profiling & Validation

To validate the CNS suitability of the resulting analogs, the following assays are mandatory.

Data Summary: Comparative Physicochemical Profile

Hypothetical data comparing an AZE-PIP-OEt analog vs. a standard Propyl-Linker analog.

PropertyStandard Propyl-Linker AnalogAZE-PIP-OEt AnalogImprovement
MW 385 Da412 DaNeutral (slight increase)
cLogP 4.22.8Significant (CNS Optimal)
TPSA 45 Ų58 ŲImproved Solubility
pKa (Base) 9.8 (High)8.4 (Modulated)Reduced Lysosomal Trapping
H-Bond Donors 11Neutral
CNS MPO Score 3.25.1 High Probability of Success
Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion across the BBB.

  • Donor Plate: Prepare 10 mM stock of the test compound in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with 200 µL of PBS (pH 7.4).

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine

    
     (Apparent Permeability).
    
    • Success Criterion:

      
       cm/s indicates high BBB permeability.
      
    • Control: Verapamil (High Permeability marker), Theophylline (Low Permeability marker).

Synthetic Pathway Visualization

The following diagram details the specific chemical workflow to utilize this building block in a drug discovery campaign.

Synthesis_Workflow BocAz N-Boc-3-azetidinone RedAm Reductive Amination (STAB, AcOH) BocAz->RedAm PipOEt 4-Ethoxypiperidine PipOEt->RedAm Inter1 Boc-Protected Intermediate RedAm->Inter1 Deprot Boc Deprotection (TFA/DCM) BuildingBlock 1-(3-azetidinyl)-4-ethoxypiperidine (Active Reagent) Deprot->BuildingBlock Coupling SNAr Coupling (Ar-Cl, DIPEA) FinalDrug Final CNS Candidate Coupling->FinalDrug Inter1->Deprot BuildingBlock->Coupling

Caption: Synthetic workflow from raw materials to final CNS drug candidate using the AZE-PIP-OEt building block.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[2]

  • Lowe, M. A., et al. (2012). "Azetidines as valuable pharmacophores in medicinal chemistry."[3][4][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for strained rings in CNS).

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology.

Sources

Method

Application Notes and Protocols: The Use of 1-(3-Azetidinyl)-4-ethoxypiperidine as a Novel Scaffold for PET Ligand Development

Introduction: A New Frontier in PET Ligand Design The development of novel Positron Emission Tomography (PET) ligands is a cornerstone of modern neuroscience and oncology research, enabling the non-invasive in vivo quant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in PET Ligand Design

The development of novel Positron Emission Tomography (PET) ligands is a cornerstone of modern neuroscience and oncology research, enabling the non-invasive in vivo quantification of biological targets.[1][2][3] The selection of the core chemical scaffold is a critical determinant of a PET ligand's success, influencing its affinity, selectivity, pharmacokinetic properties, and blood-brain barrier (BBB) penetration.[4] The piperidine moiety is a well-established and privileged structure in CNS-targeted agents due to its favorable physicochemical properties.[4] This document outlines the rationale and detailed protocols for the utilization of a novel scaffold, 1-(3-azetidinyl)-4-ethoxypiperidine , in the development of next-generation PET ligands.

The 1-(3-azetidinyl)-4-ethoxypiperidine scaffold combines the advantageous properties of the piperidine ring with the conformational rigidity and unique vector orientation of the azetidine moiety. This combination is hypothesized to offer a superior platform for creating PET ligands with high target affinity and specificity, coupled with favorable pharmacokinetic profiles. The ethoxy group at the 4-position of the piperidine can enhance lipophilicity, which is often crucial for BBB penetration, while the azetidine ring provides a key point for chemical modification and attachment of pharmacophores targeting specific biological entities like enzymes or receptors.[4][5]

This guide provides a comprehensive overview of the design, synthesis, radiolabeling, and preclinical evaluation of PET ligands based on this promising new scaffold, drawing upon established methodologies for structurally related compounds.[2][4]

Part 1: Ligand Design and Synthesis

Rationale for Scaffold Selection

The 1-(3-azetidinyl)-4-ethoxypiperidine scaffold offers several theoretical advantages for PET ligand development:

  • Structural Rigidity: The azetidine ring introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

  • Improved Pharmacokinetics: The incorporation of the azetidinyl-piperidine motif can modulate lipophilicity and metabolic stability, potentially leading to improved brain uptake and reduced off-target accumulation.[6]

  • Versatile Synthesis: The secondary amine of the azetidine provides a readily functionalizable handle for coupling to various targeting moieties without significantly altering the core scaffold's favorable properties.

Proposed Synthetic Pathway for a Precursor Molecule

The following is a proposed synthetic scheme for a generic precursor molecule suitable for radiolabeling. This scheme is adapted from methodologies used for similar heterocyclic compounds.

Scheme 1: Synthesis of a Boronic Ester Precursor for Radiolabeling

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Coupling with Targeting Moiety cluster_2 Step 3: Deprotection cluster_3 Step 4: Arylation and Borylation A 1-(3-azetidinyl)-4-ethoxypiperidine B N-Boc-1-(3-azetidinyl)-4-ethoxypiperidine A->B (Boc)2O, Et3N, DCM C N-Boc-1-(3-azetidinyl)-4-ethoxypiperidine E N-Boc Protected Ligand C->E EDCI, HOBt, DIPEA, DMF D Targeting Moiety-COOH D->E F N-Boc Protected Ligand G Secondary Amine Ligand F->G TFA or HCl in Dioxane H Secondary Amine Ligand J Final Boronic Ester Precursor H->J Pd-catalyzed cross-coupling I Aryl-Br with Boronic Pinacol Ester I->J

Caption: Proposed synthetic workflow for the boronic ester precursor.

Protocol 1: Synthesis of the Boronic Ester Precursor

  • N-Boc Protection: To a solution of 1-(3-azetidinyl)-4-ethoxypiperidine in dichloromethane (DCM), add triethylamine (Et3N) and di-tert-butyl dicarbonate ((Boc)2O). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Amide Coupling: The resulting N-Boc protected intermediate is coupled with a carboxylic acid-containing targeting moiety using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

  • Boc Deprotection: The N-Boc protecting group is removed using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane to yield the secondary amine.

  • Final Precursor Synthesis: The secondary amine is then coupled with an appropriate aryl bromide bearing a boronic acid pinacol ester group via a palladium-catalyzed cross-coupling reaction to yield the final precursor for [¹⁸F]-fluorination.

Part 2: Radiolabeling

The introduction of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), is a critical step in PET ligand development.[4] The following protocol is based on a copper-mediated [¹⁸F]-fluorination, a method that has shown high efficiency for structurally similar compounds.[5][7]

Scheme 2: [¹⁸F]-Radiolabeling via Copper-Mediated Fluorination

G cluster_0 Radiolabeling Reaction cluster_1 Purification precursor Boronic Ester Precursor radiolabeled [18F]-Labeled PET Ligand precursor->radiolabeled 110°C, 20 min f18 [18F]F- f18->radiolabeled reagents Cu(OTf)2(py)4, Pyridine, DMA reagents->radiolabeled crude Crude Reaction Mixture hplc Semi-preparative HPLC crude->hplc pure Purified [18F]-Ligand hplc->pure G cluster_0 Biodistribution Studies cluster_1 PET Imaging Studies cluster_2 Metabolite Analysis A Inject [18F]-Ligand into Rodents B Euthanize at Multiple Time Points A->B C Dissect Organs and Measure Radioactivity B->C D Calculate %ID/g C->D E Dynamic PET Scan in Rodents/NHPs F Baseline Scan E->F G Blocking Scan (with competitor drug) E->G H Kinetic Modeling F->H G->H I Collect Blood and Brain Samples J Analyze via Radio-HPLC I->J K Determine Parent Fraction over Time J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Coupling Azetidine and Piperidine Rings

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses common preliminary questions that arise when undertaking the synthesis of azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when undertaking the synthesis of azetidinyl-piperidine scaffolds.

Q1: What are the most prevalent methods for coupling azetidine and piperidine rings?

The most widely employed and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is favored for its broad substrate scope and tolerance of various functional groups.[1] Alternative methods include intramolecular C-H amination and nucleophilic substitution reactions, though these are often more substrate-specific.[3][4]

Q2: How do I select the optimal palladium catalyst and ligand for a Buchwald-Hartwig coupling of azetidine and piperidine?

The choice of catalyst and ligand is paramount and is dictated by the specific substrates involved. For sterically demanding couplings, bulky, electron-rich phosphine ligands such as BrettPhos and XantPhos are often preferred.[5] It is frequently beneficial to screen a small library of ligands to identify the most effective one for a novel substrate combination.[6] Pre-formed palladium catalysts, known as precatalysts, can also offer more reliable and efficient formation of the active catalytic species.[6][7]

Q3: What is the function of the base in these coupling reactions, and which one is most suitable?

The base plays a critical role in deprotonating the amine (piperidine or azetidine) to generate the active nucleophile.[5][8] Strong, non-nucleophilic bases are generally favored. Sodium tert-butoxide (NaOtBu) is a common choice, along with other bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).[7] The selection of the base can significantly influence the reaction rate and yield, and may require optimization.[8][9]

Q4: What is the most appropriate solvent for azetidine-piperidine coupling?

Aprotic solvents, ranging from non-polar to moderately polar, are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common options.[6][7] The solvent must effectively dissolve the reactants and the catalyst system while remaining inert under the reaction conditions. The choice of solvent can also affect the solubility of the base and the overall reaction kinetics.[9][10]

Troubleshooting Guide: Common Issues and Effective Solutions

Even with a well-conceived protocol, challenges can arise. This section provides a systematic approach to troubleshooting common problems encountered during the coupling of azetidine and piperidine rings.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis indicates a predominance of unreacted starting materials.

  • Minimal or no formation of the desired product is observed.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst 1. Confirm that the palladium precatalyst and ligand are fresh and have been stored under an inert atmosphere. 2. Consider employing a pre-formed active catalyst complex.[6][7] 3. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).The active catalyst in Buchwald-Hartwig reactions is a Pd(0) species, which is susceptible to oxidation.[5] Ligands can also degrade over time.
Inappropriate Base 1. Switch to a stronger or more soluble base (e.g., from K₃PO₄ to NaOtBu).[7] 2. Ensure the base is a fine, dry powder.Incomplete deprotonation of the amine will result in a low concentration of the active nucleophile, thereby slowing or halting the reaction.[5][8]
Low Reaction Temperature 1. Increase the reaction temperature in increments of 10-20 °C. 2. Ensure uniform heating and efficient stirring.Many cross-coupling reactions possess a significant activation energy barrier and necessitate elevated temperatures to proceed at a practical rate.[5][7]
Suboptimal Ligand Choice 1. Screen a panel of ligands with diverse steric and electronic properties (e.g., XPhos, RuPhos, SPhos).[6]The ligand is crucial for stabilizing the palladium center and facilitating the final product-forming step. A mismatch between the ligand and substrates can result in poor catalytic turnover.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or LC-MS analysis reveals multiple spots/peaks in addition to the desired product and starting materials.

  • Purification is complicated by closely eluting impurities.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Homocoupling of Starting Materials 1. Lower the reaction temperature. 2. Decrease the catalyst loading. 3. Employ a more sterically hindered ligand.Homocoupling, the dimerization of the aryl halide or the amine, can be promoted by certain reaction conditions and catalyst systems.[5]
Hydrodehalogenation of Aryl Halide 1. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Use high-purity, anhydrous solvents.The presence of water or oxygen can lead to side reactions, including the reduction of the aryl halide starting material.[5]
Ring-Opening of Azetidine 1. Utilize milder reaction conditions (lower temperature, weaker base). 2. Consider a less nucleophilic base.Azetidine is a strained ring system and can be susceptible to nucleophilic attack and subsequent ring-opening under harsh conditions.[11][12]

Reaction Pathway and Potential Side Reactions

G cluster_reactants Reactants cluster_products Products Azetidine Azetidine DesiredProduct Desired Coupled Product Azetidine->DesiredProduct Piperidine Piperidine Piperidine->DesiredProduct SideProduct1 Homocoupling Product Piperidine->SideProduct1 ArylHalide Aryl Halide ArylHalide->DesiredProduct ArylHalide->SideProduct1 SideProduct2 Dehalogenated Aryl ArylHalide->SideProduct2 Catalyst Pd Catalyst/Ligand Catalyst->DesiredProduct Base Base Base->DesiredProduct

Caption: Overview of reactants leading to desired and side products.

Experimental Protocols

General Procedure for Palladium-Catalyzed Azetidine-Piperidine Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Azetidine or piperidine derivative (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the azetidine or piperidine derivative via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Åhman, J., & Wolfe, J. P. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12223–12234. [Link]

  • Norrby, P.-O., & Åhman, J. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Singh, G., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51638–51664. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Christensen, M., & Andersen, T. L. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Scott, M. D., Smith, A. M., & Integrated CNS, GlaxoSmithKline, Gunnels, J. A., & Integrated CNS, GlaxoSmithKline. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 4(10), 979–983. [Link]

  • Drouillat, B., L’Heureux, A., & Couty, F. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Choi, J., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Liu, Y., & Morken, J. P. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(34), 10958–10961. [Link]

  • Chen, D.-Y., & Chen, G. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 133(51), 20684–20687. [Link]

  • EPFL. (n.d.). Palladium Catalyzed C-H Amination. EPFL. [Link]

  • Reddit. (2021, May 31). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? r/chemhelp. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mykhailiuk, P. K., & Shishkin, O. V. (2021). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Organic Letters, 23(15), 5894–5898. [Link]

  • Hooper, M. W., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873. [Link]

  • Kubiak, G. G., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. European Journal of Organic Chemistry, 2021(13), 1949–1965. [Link]

  • ResearchGate. (2019, March 7). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? ResearchGate. [Link]

  • Chambers, J. M., & Davies, H. M. L. (2019). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ACS Catalysis, 9(12), 11211–11216. [Link]

Sources

Optimization

"Side-reaction products in the synthesis of Piperidine, 1-(3-azetidinyl)-4-ethoxy-"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(3-azetidinyl)-4-ethoxypiperidine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3-azetidinyl)-4-ethoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side-reactions and impurities encountered during the synthesis of this compound. The information provided is based on established principles of organic chemistry and relevant literature for the synthesis of related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 1-(3-azetidinyl)-4-ethoxypiperidine and what are the key challenges?

A probable and efficient synthetic route is the reductive amination of 4-ethoxypiperidine with a protected N-Boc-3-azetidinone, followed by deprotection. This two-step process is generally high-yielding and uses readily available starting materials.[1]

The primary challenges in this synthesis are:

  • Controlling the reactivity of the azetidine ring: The four-membered azetidine ring is strained and can be susceptible to ring-opening under certain conditions.[2][3]

  • Preventing over-alkylation: The product, being a secondary amine, can potentially react with another molecule of the azetidinone starting material.

  • Ensuring complete reduction: Incomplete reduction of the iminium intermediate can lead to impurities.

  • Effective purification: The polarity of the starting materials, intermediates, and the final product can be similar, making purification by chromatography challenging.

Q2: What are the most common side-reaction products I should be aware of?

During the synthesis of 1-(3-azetidinyl)-4-ethoxypiperidine via reductive amination, several side-reaction products can form. The most common ones are:

  • Unreacted Starting Materials: Residual 4-ethoxypiperidine and N-Boc-3-azetidinone.

  • Iminium Intermediate: Incomplete reduction can leave the stable iminium ion intermediate in the reaction mixture.

  • Over-alkylation Product: The secondary amine product can react with another molecule of N-Boc-3-azetidinone followed by reduction.

  • Ring-Opened Azetidine Products: Under harsh acidic or basic conditions, or with certain nucleophiles, the azetidine ring may open.

Q3: How can I minimize the formation of these side-products?

Minimizing side-product formation requires careful control of reaction conditions:

  • Stoichiometry: Use a slight excess of the amine (4-ethoxypiperidine) to ensure complete consumption of the ketone (N-Boc-3-azetidinone).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations as it is mild and selective for the iminium ion.[1]

  • pH Control: Maintain a mildly acidic pH (around 5-6) to facilitate iminium ion formation without promoting side reactions.

  • Temperature: Run the reaction at room temperature or below to control the reaction rate and minimize side reactions.

  • Deprotection Step: Use appropriate conditions for the removal of the Boc protecting group (e.g., trifluoroacetic acid in dichloromethane) to avoid degradation of the product.

Troubleshooting Guide

Issue 1: My final product is contaminated with a significant amount of unreacted 4-ethoxypiperidine.

Possible Cause:

  • Incorrect stoichiometry of reactants.

  • Insufficient reaction time.

  • Deactivation of the N-Boc-3-azetidinone.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of 4-ethoxypiperidine is recommended.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the limiting reagent (N-Boc-3-azetidinone).[4]

  • Check Reagent Quality: Ensure the N-Boc-3-azetidinone is pure and has not degraded.

Issue 2: I am observing a significant peak in my LC-MS that corresponds to the over-alkylation product.

Possible Cause:

  • The secondary amine product is competing with the starting amine for reaction with the ketone.

Troubleshooting Steps:

  • Control the Addition of the Reducing Agent: Add the reducing agent portion-wise to keep the concentration of the iminium ion low.

  • Use a larger excess of the starting amine: Increasing the concentration of 4-ethoxypiperidine can outcompete the product for reaction.

  • Lower the reaction temperature: This can help to control the rate of the second alkylation.

Issue 3: My NMR spectrum shows signals that are inconsistent with the desired product, possibly indicating ring-opening of the azetidine.

Possible Cause:

  • The reaction conditions (pH, temperature) are too harsh, leading to the cleavage of the strained azetidine ring.

Troubleshooting Steps:

  • Maintain a Mild pH: Buffer the reaction mixture to a pH between 5 and 6.

  • Use a Milder Reducing Agent: If using a strong reducing agent like sodium borohydride, switch to the milder sodium triacetoxyborohydride.

  • Avoid High Temperatures: Perform the reaction at room temperature or below.

Analytical Methods for Purity Assessment

Accurate determination of the purity of the synthesized 1-(3-azetidinyl)-4-ethoxypiperidine is crucial. A combination of analytical techniques is recommended for a comprehensive assessment.[4]

Technique Purpose Typical Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and purity.A single spot for the pure product. Multiple spots indicate the presence of impurities.[4]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and impurity profiling.A main peak for the desired product with smaller peaks for impurities. Purity is calculated from the peak areas.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of the desired product and impurities by their mass-to-charge ratio.Confirms the molecular weight of the product and helps in the structural elucidation of byproducts.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.Can be used to detect residual solvents or low molecular weight byproducts.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of impurities.The proton and carbon NMR spectra should be consistent with the structure of 1-(3-azetidinyl)-4-ethoxypiperidine.
Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for the HPLC analysis of 1-(3-azetidinyl)-4-ethoxypiperidine. Method optimization may be required.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample solution: Dissolve a small amount of the synthesized product in the mobile phase.

Procedure:

  • Set the HPLC parameters:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • UV detection wavelength: 210 nm

    • Column temperature: 30 °C

  • Run a gradient elution program (example):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Inject the sample solution and analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak.

Visualizing Reaction Pathways

The following diagram illustrates the intended synthetic pathway and potential side-reactions.

A 4-Ethoxypiperidine I Iminium Intermediate A->I + N-Boc-3-azetidinone B N-Boc-3-azetidinone B->I SP2 Ring-Opened Product B->SP2 Harsh Conditions P Protected Product I->P + [H] (Reduction) FP 1-(3-Azetidinyl)-4-ethoxypiperidine (Final Product) P->FP Deprotection SP1 Over-alkylation Product P->SP1 + Iminium Intermediate + [H]

Caption: Proposed reaction pathway and potential side-reactions.

Summary of Potential Side-Reaction Products

Side-Reaction Product Formation Mechanism Analytical Signature (LC-MS) Mitigation Strategy
Iminium Intermediate Incomplete reduction of the iminium ion formed from the condensation of the amine and ketone.A peak with a mass corresponding to the iminium ion.Ensure sufficient reducing agent and reaction time.
Over-alkylation Product Reaction of the product with another molecule of the iminium intermediate followed by reduction.A peak with a higher mass corresponding to the addition of another azetidinyl group.Use an excess of the starting amine, control the addition of the reducing agent.
Ring-Opened Azetidine Products Nucleophilic attack or acid/base-catalyzed cleavage of the strained azetidine ring.Peaks with masses corresponding to the addition of water or other nucleophiles to the azetidinone.Maintain mild reaction conditions (pH, temperature).

References

  • Benchchem. (n.d.). Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • DTIC. (n.d.). Piperidine Synthesis.
  • ACS Publications. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au.
  • Longdom.org. (2023, December 8). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.
  • arkat usa. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.
  • Veeprho. (n.d.). Aziridine Impurities and Related Compound.

Sources

Troubleshooting

"Scale-up challenges for the production of 1-(3-azetidinyl)-4-ethoxypiperidine"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 1-(3-azetidinyl)-4-ethoxypiperidine. This guide is designed for researchers, chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(3-azetidinyl)-4-ethoxypiperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to pilot and production scales. Our focus is on providing practical, cause-and-effect-based solutions to ensure process robustness, safety, and product quality.

Section 1: Synthesis Overview & Key Considerations

The synthesis of 1-(3-azetidinyl)-4-ethoxypiperidine typically involves the coupling of a 4-ethoxypiperidine nucleophile with an electrophilic, nitrogen-protected 3-azetidinyl fragment, followed by a deprotection step. A common and robust approach is the N-alkylation using a protected azetidine tosylate, which offers good reactivity and handling properties.

The two key stages are:

  • N-Alkylation: Reaction of 4-ethoxypiperidine with N-Boc-3-(tosyloxy)azetidine.

  • Deprotection: Removal of the Boc (tert-butyloxycarbonyl) protecting group using a strong acid.

Proposed Synthetic Pathway

Below is a diagram illustrating the proposed two-step synthesis.

Synthetic_Pathway cluster_reactants Starting Materials 4-ethoxypiperidine 4-Ethoxypiperidine N-Boc-3-tosyloxyazetidine N-Boc-3-(tosyloxy)azetidine Intermediate Intermediate N-Boc-3-tosyloxyazetidine->Intermediate Side_Product_1 Quaternary Ammonium Salt (Over-alkylation) Final_Product Final_Product Intermediate->Final_Product Step 2: Deprotection (e.g., HCl in Dioxane)

Caption: Proposed two-step synthesis of 1-(3-azetidinyl)-4-ethoxypiperidine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product, 1-(3-azetidinyl)-4-ethoxypiperidine, is turning yellow or brown upon storage. What is happening? A: The discoloration is likely due to oxidation of the piperidine and/or azetidine nitrogen atoms when exposed to air and light.[1][2] While minor discoloration may not impact all applications, it indicates impurity formation. For high-purity requirements, it is best to store the final product under an inert atmosphere (Nitrogen or Argon), protect it from light, and keep it refrigerated.[2] If the product is the free base, it is significantly more susceptible to oxidation and reaction with atmospheric CO2.[2]

Q2: What are the primary challenges I should anticipate when moving this synthesis from a 1L flask to a 50L reactor? A: The most significant challenges arise from changes in physical parameters that are not linear with scale.[3] Key issues include:

  • Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it harder to control temperature.[3][4] This can lead to localized "hot spots," promoting side reactions and impurity formation.

  • Mixing Efficiency: Agitation that is effective in a small flask may be inadequate in a large vessel, leading to poor distribution of reagents and localized concentration gradients.[3][4] This is critical during the slow addition of reagents.

  • Impurity Profile Changes: Minor impurities at the lab scale can become major issues in a large batch due to longer reaction times or temperature deviations.[3][4]

Q3: Is it necessary to protect the azetidine nitrogen? A: Yes, protecting the azetidine nitrogen (e.g., with a Boc group) is crucial. It serves two purposes: it prevents the azetidine from acting as a nucleophile itself, avoiding polymerization or self-condensation, and it activates the 3-position for nucleophilic substitution by making the leaving group (tosylate) more effective.

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process, organized by synthetic stage.

Stage 1: N-Alkylation
Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low or Stalled Conversion 1. Insufficient Temperature: The reaction may have a higher activation energy than anticipated, especially with sterically hindered substrates.[1] 2. Base Incompatibility/Insufficiency: The base (e.g., K₂CO₃, DIPEA) may be too weak, wet, or insufficient to neutralize the generated toluenesulfonic acid, stalling the reaction. 3. Poor Mixing: Inefficient agitation at scale can lead to localized reagent depletion.[3]1. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring impurity formation by in-process control (IPC). 2. Select Appropriate Base: Ensure the base is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents). Consider a stronger base if needed, but be aware this may increase side reactions. 3. Improve Agitation: Increase the stirrer speed. For large reactors, evaluate the stirrer design (e.g., propeller vs. anchor) to ensure adequate mass transfer.[4]
Significant Formation of a Quaternary Ammonium Salt Over-alkylation: This is a common side reaction where the product, 1-(3-azetidinyl)-4-ethoxypiperidine (after deprotection in situ or during workup), reacts with another molecule of the azetidine tosylate.[1] This is exacerbated by high local concentrations of the alkylating agent.1. Control Stoichiometry: Use a slight excess of the nucleophile (4-ethoxypiperidine, ~1.1 eq).[1] 2. Slow Addition: Add the N-Boc-3-(tosyloxy)azetidine solution slowly via a syringe pump or addition funnel below the surface of the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.[1] 3. Maintain Lower Temperature: Running the reaction at the lowest feasible temperature can reduce the rate of the second alkylation.
Runaway Reaction or Uncontrolled Exotherm Poor Heat Removal: The N-alkylation reaction is exothermic. At scale, the reduced surface-area-to-volume ratio prevents efficient heat dissipation, leading to a rapid temperature increase.[3][4]1. Controlled Addition: The primary method for control is slow addition of the limiting reagent, allowing the reactor's cooling system to manage the heat output. 2. Process Safety Analysis: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat of reaction and determine the maximum safe addition rate for your reactor. 3. Dilution: Increasing the solvent volume can help absorb the heat generated, but this has implications for cycle time and solvent waste.
Stage 2: Deprotection
Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Incomplete Boc-Deprotection 1. Insufficient Acid: Not enough acid (e.g., HCl) was used to both remove the Boc group and protonate the basic nitrogens. 2. Water Contamination: Presence of water can hydrolyze the acid and reduce its effective concentration.1. Stoichiometry Check: Use at least 2.5-3.0 equivalents of HCl to ensure complete Boc removal and formation of the dihydrochloride salt. Monitor by IPC (e.g., TLC, LC-MS). 2. Use Anhydrous Conditions: Employ anhydrous HCl (e.g., a solution in dioxane or isopropanol) and ensure the intermediate is dry before this step.
Formation of Unknown Impurities Acid-mediated Side Reactions: The strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions, especially at elevated temperatures.[5]1. Temperature Control: Perform the deprotection at a low temperature (0-10°C) and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary. 2. Monitor Reaction Time: Do not let the reaction run significantly longer than required for complete conversion to minimize exposure to the strong acid.
Work-up & Purification
Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Difficulty isolating the free base; formation of an azeotrope with water Piperidine and related compounds are known to form azeotropes with water, making complete removal by simple distillation difficult.[1][2]1. Azeotropic Distillation: Add a solvent like toluene that forms a lower-boiling azeotrope with water to effectively dry the product solution before final distillation.[1] 2. Salting Out: During aqueous work-up, saturating the aqueous layer with a salt (e.g., NaCl or K₂CO₃) can decrease the solubility of the amine product and help break the azeotrope, improving extraction efficiency.[1]
Product is difficult to crystallize as the HCl salt 1. Presence of Impurities: Small amounts of impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The chosen solvent system may not provide the right balance of solubility and insolubility for crystallization.1. Purification Prior to Salt Formation: If possible, purify the free base first (e.g., by distillation) before forming the salt. 2. Solvent Screening: Screen various solvent/anti-solvent systems (e.g., Isopropanol/MTBE, Ethanol/Heptane) to find optimal crystallization conditions. 3. Seeding: Use a small amount of previously isolated crystalline material to induce crystallization.

Section 4: Analytical & Quality Control

The target molecule, 1-(3-azetidinyl)-4-ethoxypiperidine, lacks a strong UV chromophore, making direct analysis by HPLC-UV challenging.[6] Effective quality control requires alternative analytical techniques.

Recommended Analytical Methods
Method Principle Advantages Considerations
GC-MS Gas-phase separation followed by mass analysis.Excellent for volatile amines like this one. Provides structural information for impurity identification.Requires the analyte to be thermally stable and volatile.
HPLC-MS Liquid-phase separation coupled with mass analysis.Highly sensitive and selective. Does not require volatility. Can monitor non-volatile impurities (e.g., quaternary salts).Higher equipment cost.
HPLC-CAD HPLC separation followed by Charged Aerosol Detection.A "universal" detector that does not require a chromophore. Response is more uniform across different analytes than UV.Response can be non-linear. Requires volatile mobile phases.
HPLC-UV (with Derivatization) The amine is reacted with a UV-active agent (e.g., dansyl chloride) before analysis.Allows use of standard HPLC-UV equipment. Can be very sensitive.Adds an extra step to sample preparation, which can introduce variability.[6][7]
Common Impurity Profile & Tracking
Impurity Potential Source Recommended Analytical Method
4-EthoxypiperidineUnreacted starting materialGC-MS
N-Boc-3-(tosyloxy)azetidineUnreacted starting materialHPLC-MS
Quaternary Ammonium SaltOver-alkylation side reactionHPLC-MS (non-volatile)
Oxidized ByproductsAir/light exposure during workup/storageLC-MS, GC-MS

Section 5: Scale-Up Safety Considerations

  • Piperidine Handling: Piperidine derivatives are toxic, corrosive, and flammable.[8][9][10] Ensure all transfers and reactions are conducted in a well-ventilated area or in a closed system. Use appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, and flame-retardant clothing.[9][10]

  • Static Discharge: Piperidines and organic solvents can accumulate static electricity.[8] Ensure all reactors, containers, and transfer lines are properly grounded and bonded, especially during solvent transfers.[8][10]

  • Exotherm Management: As discussed, the N-alkylation step is exothermic. Never add the alkylating agent in one portion at scale. A robust and tested cooling system is mandatory, and an emergency quench plan (e.g., with a suitable solvent) should be in place.

  • Acid Handling: Anhydrous HCl solutions are highly corrosive and release HCl gas. Handle only in a fume hood or closed system with appropriate scrubbers.

Section 6: Appendices

Appendix A: Example Laboratory Protocol (N-Alkylation & Deprotection)

Disclaimer: This is a representative protocol and must be optimized for your specific equipment and safety procedures.

Step 1: N-Alkylation

  • To a clean, dry, and inerted reactor, charge 4-ethoxypiperidine (1.1 eq), potassium carbonate (2.0 eq), and acetonitrile (10 volumes).

  • Begin agitation and heat the mixture to 60-65°C.

  • In a separate vessel, dissolve N-Boc-3-(tosyloxy)azetidine (1.0 eq) in acetonitrile (3 volumes).

  • Slowly add the N-Boc-3-(tosyloxy)azetidine solution to the reactor over 2-3 hours, maintaining the internal temperature at <70°C.

  • After the addition is complete, maintain the reaction at 65°C and monitor by IPC (e.g., GC-MS) until the starting tosylate is consumed (<1%).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Step 2: Deprotection

  • Dissolve the crude intermediate in isopropanol (5 volumes).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (3.0 eq) while maintaining the temperature below 10°C.

  • Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by IPC until the Boc-protected intermediate is consumed.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution and triturate with an anti-solvent like MTBE or heptane to induce crystallization of the dihydrochloride salt.

  • Filter the solid product, wash with the anti-solvent, and dry under vacuum.

Appendix B: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Detected Check_IPC Review IPC data from Alkylation Step Start->Check_IPC Conversion Was conversion >95%? Check_IPC->Conversion Side_Products Are significant side products observed? Conversion->Side_Products Yes Sol_Temp_Base Solution: Increase temperature, check base activity/amount. Conversion->Sol_Temp_Base No Quat_Salt Is Quaternary Salt the main byproduct? Side_Products->Quat_Salt Yes Sol_Other_Side_Rxn Solution: Analyze side products by MS. Consider lowering temp or changing solvent. Side_Products->Sol_Other_Side_Rxn No Deprotection_IPC Review IPC data from Deprotection Step Quat_Salt->Deprotection_IPC No Sol_Stoich_Add Solution: Adjust stoichiometry, slow down addition of tosylate. Quat_Salt->Sol_Stoich_Add Yes Deprotection_Complete Was deprotection complete? Deprotection_IPC->Deprotection_Complete Workup_Losses Analyze aqueous & organic layers from work-up Deprotection_Complete->Workup_Losses Yes Sol_More_Acid Solution: Increase equivalents of HCl, ensure anhydrous conditions. Deprotection_Complete->Sol_More_Acid No Product_in_Aqueous Is product found in aqueous layer? Workup_Losses->Product_in_Aqueous Final_Purification Review purification (distillation/crystallization) data Product_in_Aqueous->Final_Purification No Sol_Salt_Out Solution: Increase pH of aqueous layer before extraction or 'salt out' with NaCl. Product_in_Aqueous->Sol_Salt_Out Yes Sol_No_Loss Issue likely in purification or mechanical loss. Final_Purification->Sol_No_Loss

Caption: A decision tree for systematically troubleshooting low product yield.

Section 7: References

  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Asahi Glassplant. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved from [Link]

  • MDPI. (2025, December 9). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • MDPI. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Analytical methods for possible WFD 1 watch list substances. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification procedure of compounds 1-3. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Longdom.org. (2023, December 8). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Optimization

"Analytical methods for detecting impurities in Piperidine, 1-(3-azetidinyl)-4-ethoxy-"

Technical Support Center: Analytical Integrity for Piperidine Derivatives Introduction: The Criticality of Purity in Novel Piperidine Scaffolds Welcome to the technical support center for "Piperidine, 1-(3-azetidinyl)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Integrity for Piperidine Derivatives

Introduction: The Criticality of Purity in Novel Piperidine Scaffolds

Welcome to the technical support center for "Piperidine, 1-(3-azetidinyl)-4-ethoxy-". As a novel scaffold in pharmaceutical development, ensuring its purity is not merely a quality control checkpoint; it is fundamental to the integrity of research, the safety of subsequent drug products, and the reliability of pharmacological data. Impurities, even at trace levels, can introduce significant variability, lead to erroneous biological results, or pose direct toxicological risks.[1]

This guide is structured to empower researchers and quality control scientists with the foundational knowledge and practical troubleshooting steps required for robust impurity analysis. While methods specific to this exact molecule are proprietary, the principles and protocols detailed here are synthesized from established best practices for a wide range of piperidine-containing active pharmaceutical ingredients (APIs).[2][3] We will delve into the causality behind analytical choices, providing not just protocols, but the scientific reasoning to adapt and troubleshoot them effectively.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses high-level questions to orient your analytical strategy.

Q1: What are the most likely types of impurities I should expect during the analysis of Piperidine, 1-(3-azetidinyl)-4-ethoxy-?

A: Impurities can be broadly categorized based on their origin:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, intermediates, and by-products from side reactions (e.g., N-oxidation, de-alkylation, or incomplete reaction).

  • Degradation Products: These form during storage or handling due to factors like light, heat, or oxidation. The ether linkage and the tertiary amine in the piperidine ring are potential sites for degradation.

  • Genotoxic Impurities: Special attention must be paid to potentially mutagenic impurities, such as nitrosamines, which can form if secondary amine precursors are exposed to nitrosating agents under certain conditions.[4] Regulatory agencies have stringent limits for such impurities due to their significant health risks.[4]

Q2: Which primary analytical technique should I choose for routine purity testing versus impurity identification?

A: The choice depends on your objective.

  • For routine purity analysis and quantification , Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry workhorse due to its robustness and reliability.[3][5]

  • For detecting and quantifying low-level impurities or those without a UV chromophore , Liquid Chromatography-Mass Spectrometry (LC-MS) is superior due to its high sensitivity and specificity.[1][6]

  • For structural elucidation of unknown impurities , high-resolution mass spectrometry (HRMS), often in tandem (MS/MS), is indispensable for determining elemental composition and fragmentation patterns.[2]

  • For volatile impurities and residual solvents , Gas Chromatography (GC), often with a flame ionization detector (FID) or coupled with a mass spectrometer (MS), is the standard method.[2][7][8]

Q3: My compound is a basic amine. Are there special considerations for chromatography?

A: Yes, absolutely. The basic nitrogen of the piperidine ring is the most critical factor. It can interact strongly with acidic silanol groups on the surface of standard silica-based HPLC columns, leading to poor peak shape (tailing). To mitigate this, you should:

  • Use a base-deactivated column or a modern hybrid-particle column.

  • Incorporate a basic modifier, like triethylamine (TEA), into your mobile phase.

  • Operate at a low pH (e.g., pH 2-3) to ensure the amine is fully protonated, which often results in better peak shape.

Section 2: Analytical Method Selection Workflow

The following diagram provides a logical decision-making process for selecting the appropriate analytical technique based on your specific requirements.

MethodSelection Start What is the Analytical Goal? RoutinePurity Routine Purity & Assay (Known Impurities) Start->RoutinePurity Volatiles Volatile Impurities & Residual Solvents Start->Volatiles LowLevel Trace-Level Impurity Quantification Start->LowLevel UnknownID Unknown Impurity Identification Start->UnknownID HPLC_UV HPLC-UV RoutinePurity->HPLC_UV Robust & Reliable GC_FID GC-FID / GC-MS Volatiles->GC_FID Standard Method LC_MS LC-MS LowLevel->LC_MS High Sensitivity LC_HRMS LC-HRMS (MS/MS) UnknownID->LC_HRMS Structural Info

Caption: Decision workflow for selecting the primary analytical method.

Section 3: High-Performance Liquid Chromatography (HPLC) Guide

HPLC is the cornerstone for purity assessment of piperidine derivatives.

Detailed Experimental Protocol: Reversed-Phase HPLC for Purity

This protocol provides a starting point for method development. Optimization is expected for your specific instrumentation and impurity profile.

1. Objective: To determine the purity of Piperidine, 1-(3-azetidinyl)-4-ethoxy- and quantify related impurities by RP-HPLC with UV detection.

2. Sample & Standard Preparation:

  • Solvent (Diluent): A mixture of 50:50 (v/v) acetonitrile and water is a good starting point.

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.[9]

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.[5]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the system.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmA robust, general-purpose column. An Atlantis C18 column is often noted for good performance with piperidine compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a mass-spectrometry-compatible modifier that helps protonate the analyte for better peak shape.[1]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient Elution Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min.A gradient is essential to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[1][10]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[1][10]
Detection UV at 220 nmLower UV wavelengths are generally better for compounds lacking a strong chromophore.
Injection Volume 5-10 µLA smaller volume minimizes potential for peak distortion from the sample solvent.[1]

4. System Suitability Test (SST):

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • These checks ensure the system is performing adequately before analyzing samples.

HPLC Troubleshooting Guide (Q&A)

HPLCTroubleshooting Start Problem: Peak Tailing for Piperidine Compound Cause1 Cause 1: Secondary Interactions (Analyte with Silica) Start->Cause1 Cause2 Cause 2: Column Overload Start->Cause2 Cause3 Cause 3: Column Void/ Contamination Start->Cause3 Solution1a Add Basic Modifier (e.g., 0.1% TEA) to Mobile Phase Cause1->Solution1a Solution1b Lower Mobile Phase pH (e.g., to pH 2.5 with H3PO4) Cause1->Solution1b Solution1c Switch to a Base-Deactivated or Hybrid Column Cause1->Solution1c Solution2 Reduce Injection Concentration/Volume Cause2->Solution2 Solution3 Wash or Replace Column Cause3->Solution3 ImpurityID Start 1. Detect Unknown Peak in LC-UV or LC-MS (Full Scan) Step2 2. Acquire High-Resolution Mass (LC-HRMS, e.g., Q-TOF) Start->Step2 Step3 3. Determine Elemental Composition (from Accurate Mass) Step2->Step3 Step4 4. Perform Tandem MS (MS/MS) on Precursor Ion Step3->Step4 Step5 5. Analyze Fragmentation Pattern Step4->Step5 Step6 6. Propose Structure (Compare to Parent Drug) Step5->Step6 End 7. Confirm with Reference Standard (if available) Step6->End

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for Azetidinyl-Piperidine Reactions

Welcome to the technical support guide for navigating the complexities of azetidinyl-piperidine reaction workups. This document, designed for researchers and drug development professionals, provides practical, in-depth s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of azetidinyl-piperidine reaction workups. This document, designed for researchers and drug development professionals, provides practical, in-depth solutions to common challenges encountered during the isolation and purification of these valuable scaffolds. As Senior Application Scientists, we combine established chemical principles with field-proven experience to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the workup of reactions involving the azetidinyl-piperidine core structure.

Q1: What are the most common challenges when working up reactions with azetidinyl-piperidine compounds?

The unique structure of azetidinyl-piperidines, combining a strained four-membered ring with a basic six-membered ring, presents several distinct challenges:

  • Emulsion Formation: The amphiphilic nature of these amines, especially when protonated, can lead to persistent emulsions during aqueous extractions, making phase separation difficult.[1][2][3]

  • pH Sensitivity: The strained azetidine ring can be susceptible to acid-mediated ring-opening, especially at low pH.[4][5] This requires careful pH control during acidic washes.

  • Catalyst Removal: Many syntheses of these scaffolds employ palladium catalysts, which can chelate strongly to the nitrogen atoms, complicating their removal to the low ppm levels required for pharmaceutical applications.[6][7]

  • Product Isolation: Due to their basicity, these compounds can exist as either a free base or a salt. Isolating the desired form, especially inducing crystallization, can be challenging.[8][9]

Q2: How does the basicity of the piperidine nitrogen influence the workup strategy?

The piperidine nitrogen is typically the most basic site in the molecule, with a pKa of its conjugate acid (pKaH) often in the range of 9-11.[10][11] This property is central to the workup strategy:

  • Extraction: To extract the compound into an organic layer, the aqueous phase should be basic (pH > pKaH + 2, e.g., pH ~12-13) to ensure the amine is in its neutral, free-base form.

  • Aqueous Wash: To remove non-basic impurities, the organic layer can be washed with an acidic solution (pH < pKaH - 2, e.g., pH ~2-4). This protonates the piperidine nitrogen, forming a water-soluble ammonium salt that partitions into the aqueous phase.[12][13] Understanding the pKa is crucial for efficient separation.[14]

Q3: What are the key considerations for choosing an appropriate solvent system for extraction?

Selecting the right solvent is critical for a clean and efficient extraction. Key factors include:

  • Product Solubility: The solvent must effectively dissolve the free-base form of the azetidinyl-piperidine. Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices.

  • Immiscibility with Water: The solvent must be immiscible with the aqueous phase to allow for clear separation.

  • Boiling Point: A lower boiling point (e.g., DCM, EtOAc) facilitates easy removal during concentration, but care must be taken to avoid loss of volatile products.

  • Emulsion Tendency: Solvents like DCM are sometimes more prone to forming emulsions compared to ethyl acetate.[15]

Q4: When is a chromatographic purification step necessary?

While a well-designed acid-base extraction can remove many impurities, chromatography is often required for high-purity material. Consider chromatography when:

  • Impurities have similar basicity to the product and cannot be separated by extraction.

  • Isomers (regioisomers or stereoisomers) are present.

  • Extremely high purity (>99%) is required for downstream applications like API synthesis.

For basic amines, streaking on standard silica gel is a common issue. This can often be mitigated by pre-treating the silica gel or adding a small amount of a basic modifier, like triethylamine (~0.5-1%) or ammonium hydroxide, to the mobile phase.[8]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your workup.

Problem 1: Persistent Emulsion During Aqueous Extraction
  • Symptom: A stable, milky, or cloudy layer forms between the organic and aqueous phases that fails to separate after standing.[2]

  • Causality: Amines, particularly in their protonated salt form, can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion. This is especially common with vigorous shaking.[1]

Emulsion_Troubleshooting start Emulsion Observed step1 Add Saturated Brine (NaCl soln.) start->step1 q1 Separation? step1->q1 step2 Filter through Celite® Pad q1->step2 No end_s Phases Separated q1->end_s Yes q2 Separation? step2->q2 step3 Centrifuge the Mixture q2->step3 No q2->end_s Yes q3 Separation? step3->q3 step4 Change Solvent (e.g., DCM to EtOAc) q3->step4 No q3->end_s Yes end_f Consider Alternative Purification step4->end_f

Caption: Decision workflow for resolving emulsions.
  • Addition of Brine:

    • Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase.[2] This reduces the solubility of organic components in the aqueous layer and disrupts the forces stabilizing the emulsion.

    • Protocol:

      • Add a volume of brine equal to 10-20% of the aqueous layer volume to the separatory funnel.

      • Gently rock or swirl the funnel. Avoid vigorous shaking.

      • Allow the funnel to stand and observe for phase separation.[1]

  • Filtration through Celite®:

    • Principle: The fine, porous structure of diatomaceous earth (Celite®) can physically break up the emulsified droplets, facilitating coalescence.

    • Protocol:

      • Prepare a small plug of cotton in a Büchner or Hirsch funnel.

      • Add a 1-2 cm thick pad of Celite® over the cotton.

      • Wet the pad with the organic solvent used in the extraction.

      • Slowly pour the entire emulsion through the Celite® pad under gentle vacuum.

      • Rinse the original flask and the pad with a small amount of fresh organic solvent. The filtrate should now show two distinct layers.

  • Centrifugation:

    • Principle: Applying a strong centrifugal force accelerates the separation of the denser aqueous phase from the less dense organic phase.[3][16]

    • Protocol:

      • Transfer the emulsion to appropriate centrifuge tubes.

      • Balance the tubes in the centrifuge.

      • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

      • Carefully pipette or decant the separated layers.

Problem 2: Incomplete Removal of Palladium Catalysts
  • Symptom: The isolated product has a dark color (gray, black), and analysis (e.g., ICP-MS) shows palladium levels above the acceptable limit (often <10 ppm for APIs).[17]

  • Causality: The nitrogen atoms in the azetidinyl-piperidine scaffold can act as strong ligands, forming stable, soluble complexes with palladium species, which prevents their removal by simple filtration.[6][7]

Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, allowing for its removal via filtration.[6][18]

Scavenger TypeFunctional GroupTarget Palladium SpeciesTypical Conditions
Thiol-based (e.g., ISOLUTE® Si-Thiol) Silica-bound thiolPd(II), Pd(0)3-5 eq., RT-50°C, 4-16 h
Triamine-based (e.g., ISOLUTE® Si-Trisamine) Silica-bound polyaminePd(II)3-5 eq., RT, 4-16 h
Trimercaptotriazine (TMT) (e.g., Biotage® MP-TMT) Polystyrene-bound TMTPd(II), Pd(0)3-5 eq., RT, up to 24 h[19][20]
  • Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene) in which the scavenger resin has good compatibility.[19][20]

  • Add Scavenger: Add 3-5 equivalents of the chosen scavenger resin relative to the initial amount of palladium catalyst used.

  • Stir: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time should be determined experimentally.[6]

  • Filter: Filter the mixture through a pad of Celite® to remove the resin.

  • Wash and Concentrate: Wash the resin with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure to yield the purified product.[6]

Scavenger_Mechanism cluster_0 Solution cluster_2 Bound Metal Product Product-N Pd_Complex Pd(L)n Product->Pd_Complex Chelation Resin Resin-SH Pd_Complex->Resin Binding Bound_Pd Resin-S-Pd(L)n-1

Caption: Simplified binding of a soluble Pd complex to a thiol-based scavenger.
Problem 3: Product Decomposition or Low Yield During Workup
  • Symptom: Significantly lower than expected yield of the final product; appearance of new, unexpected spots on TLC or peaks in LC-MS.

  • Causality: The strained azetidine ring is the most likely point of failure. Under strongly acidic conditions (e.g., pH < 2), the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack and subsequent ring-opening.[4][5]

  • Buffered Washes: Instead of using strong acids like 1M HCl for washes, use a buffered solution. A citrate or acetate buffer at pH 4-5 is often sufficient to protonate the piperidine for extraction without being harsh enough to degrade the azetidine.

  • Careful pH Adjustment: When performing an acid wash, add the acid dropwise while monitoring the pH of the aqueous layer with pH paper or a calibrated meter. Do not overshoot the target pH.

  • Temperature Control: Perform all aqueous workups at room temperature or below (e.g., in an ice bath) to minimize the rate of potential degradation reactions.

  • Minimize Contact Time: Do not let the reaction mixture sit in contact with acidic solutions for extended periods. Perform the extraction and phase separation promptly.

Problem 4: Difficulty in Product Isolation and Crystallization
  • Symptom: The final product, after solvent removal, is a persistent oil or gum that refuses to solidify or crystallize.

  • Causality: The presence of residual solvents, minor impurities, or the inherent properties of the free base can inhibit the formation of an ordered crystal lattice.[9]

  • Salt Formation for Crystallization:

    • Principle: Converting the basic amine into a salt (e.g., hydrochloride, tartrate, succinate) often yields a more crystalline, higher-melting solid that is easier to handle and purify.[8][9]

    • Protocol (HCl salt formation):

      • Dissolve the purified free-base oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

      • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane) dropwise with stirring.

      • Continue addition until a precipitate forms and no further precipitation is observed.

      • If no precipitate forms, you may need to add an anti-solvent (e.g., hexane) or cool the solution to induce crystallization.

      • Collect the solid salt by filtration, wash with cold solvent, and dry under vacuum.

  • Solvent Screening for Crystallization:

    • Principle: The choice of solvent is crucial for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[21]

    • Protocol:

      • In small vials, test the solubility of your oily product (~10-20 mg) in a range of solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, toluene).

      • For promising solvents, gently heat the solution to dissolve the compound completely.

      • Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer.

      • If crystals do not form, try scratching the inside of the vial with a glass rod or adding a seed crystal to initiate nucleation.

References

  • Biotage® MP-TMT | Palladium scavenger. (n.d.). Biotage. Retrieved February 20, 2026, from [Link]

  • Biotage® MP-TMT - Palladium Scavenger. (n.d.). Norlab. Retrieved February 20, 2026, from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved February 20, 2026, from [Link]

  • Vautravers, N., et al. (2009). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. Retrieved February 20, 2026, from [Link]

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Notes on extraction. (2008). Org Prep Daily. Retrieved February 20, 2026, from [Link]

  • MacDonald, M. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Amine workup. (2024, March 12). Reddit. Retrieved February 20, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Guide for crystallization. (n.d.). The Fromm Group. Retrieved February 20, 2026, from [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Removal of leached Palladium from reaction product. (2013, October 12). Sciencemadness Discussion Board. Retrieved February 20, 2026, from [Link]

  • pKa in organic acid-base extractions. (2017, October 3). Reddit. Retrieved February 20, 2026, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 20, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Malina, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved February 20, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Crystallization. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Reactions of Amines. (n.d.). Retrieved February 20, 2026, from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved February 20, 2026, from [Link]

  • Zhang, Z., et al. (2022). A Review of Recovery of Palladium from the Spent Automobile Catalysts.
  • How to Grow Single Crystals. (2020, December 12). Organic Chemistry. YouTube. Retrieved February 20, 2026, from [Link]

  • Stability of different azetidine esters. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Emulsion | How to break an emulsion formed in reaction workup? (2024, February 25). Chem Reactor. YouTube. Retrieved February 20, 2026, from [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Breaking emulsions. (2018, February 9). Reddit. Retrieved February 20, 2026, from [Link]

  • 21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. (2021, December 20). ScholarWorks@CWU. Retrieved February 20, 2026, from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). BCL. Retrieved February 20, 2026, from [Link]

  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. (2023, January 21). Molecules.
  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013, July 3). Organic & Biomolecular Chemistry.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of Novel Piperidine Derivatives: The Case of 1-(3-Azetidinyl)-4-ethoxypiperidine

As a Senior Application Scientist, this guide provides a comprehensive framework for validating the biological activity of novel chemical entities, using the hypothetical compound "Piperidine, 1-(3-azetidinyl)-4-ethoxy-"...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for validating the biological activity of novel chemical entities, using the hypothetical compound "Piperidine, 1-(3-azetidinyl)-4-ethoxy-" (henceforth referred to as COI-1) as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of therapeutic discovery.

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block.[1] When a novel derivative like COI-1 is synthesized, a systematic and rigorous validation process is essential to elucidate its biological function and therapeutic potential.[3][4]

This guide eschews a rigid template, instead presenting a logical, multi-tiered experimental workflow. We will explain the causality behind each experimental choice, provide self-validating protocols, and compare the potential performance of COI-1 against structurally relevant alternatives to establish a preliminary Structure-Activity Relationship (SAR).[5]

Comparative Framework: Establishing a Structural Context

To understand the unique contribution of the azetidinyl and ethoxy moieties in COI-1, it is crucial to compare its activity against carefully selected analogues. For this guide, we will consider two comparators:

  • Analogue A (Piperidine Core): A simplified version lacking the 1-(3-azetidinyl) group, to assess the impact of this substitution.

  • Analogue B (Piperazine Analogue): A derivative where the piperidine ring is replaced by a piperazine ring, a common bioisostere, to evaluate the influence of the second nitrogen atom on activity and physicochemical properties.[6]

cluster_COI cluster_Analogues COI Piperidine, 1-(3-azetidinyl)-4-ethoxy- Analogue_A Analogue A (Piperidine Core) COI->Analogue_A Remove Azetidinyl Group Analogue_B Analogue B (Piperazine Analogue) COI->Analogue_B Replace Piperidine with Piperazine

Caption: Structural relationships between the Compound of Interest and its analogues.

Part 1: The Validation Workflow - A Tiered Approach

The validation of a novel compound is a multi-step process that moves from broad screening to specific functional characterization.[7] This tiered approach ensures that resources are allocated efficiently, prioritizing compounds with the most promising profiles.

G Tier1 Tier 1: Primary Screening Receptor Binding Assays Decision1 Hit Identification (High Affinity?) Tier1->Decision1 Tier2 Tier 2: Functional Validation Cell-Based Assays Decision2 Lead Confirmation (Functional Activity?) Tier2->Decision2 Tier3 Tier 3: Selectivity & Safety Counter-Screening & Cytotoxicity Proceed Advance to In-Vivo Models Tier3->Proceed Decision1->Tier2 Yes Stop De-prioritize or Redesign Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No

Caption: A tiered experimental workflow for validating novel chemical compounds.

Tier 1: Target Engagement - Radioligand Binding Assays

Causality: The first step is to determine if the compound physically interacts with a biological target. Given that many piperidine derivatives target G-Protein Coupled Receptors (GPCRs) or neurotransmitter transporters, a radioligand binding assay is the gold standard for quantifying this interaction.[7][8] This assay measures the affinity of a compound for a receptor by assessing its ability to displace a known radioactively labeled ligand.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture a cell line (e.g., HEK293 or CHO) engineered to express the human target receptor of interest (e.g., Dopamine D2 Receptor).

    • Harvest the cells and homogenize them in a cold buffer to create a membrane preparation.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) to each well.

    • Add increasing concentrations of the test compounds (COI-1, Analogue A, Analogue B) to the wells.

    • Include control wells: "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubation & Filtration:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).[10][11]

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Tier 2: Functional Activity - Cell-Based Signaling Assays

Causality: High binding affinity does not guarantee functional activity. The compound could be an agonist (activator), antagonist (blocker), or have no effect on receptor signaling. Cell-based functional assays are critical to determine the compound's mechanism of action in a biologically relevant environment.[12][13] For a GPCR target, measuring the downstream second messenger, such as cyclic AMP (cAMP), is a direct way to quantify functional response.[14]

cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC modulates cAMP cAMP (Second Messenger) AC->cAMP produces Ligand Ligand (e.g., COI-1) Ligand->Receptor PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Gene Transcription) PKA->Response

Sources

Comparative

"Benchmarking the selectivity of 1-(3-azetidinyl)-4-ethoxypiperidine against other receptor ligands"

This guide provides a comprehensive technical framework for benchmarking the selectivity of 1-(3-azetidinyl)-4-ethoxypiperidine (referred to herein as Azet-Ethox-Pip ). Based on its chemical structure—a constrained azeti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for benchmarking the selectivity of 1-(3-azetidinyl)-4-ethoxypiperidine (referred to herein as Azet-Ethox-Pip ).

Based on its chemical structure—a constrained azetidine ring coupled to a 4-ethoxypiperidine—this compound represents a privileged scaffold frequently utilized in medicinal chemistry to target Janus Kinases (JAKs) and specific G-Protein Coupled Receptors (GPCRs) (e.g., Histamine H4, Muscarinic M1-M4).

This guide outlines the experimental strategy to validate its selectivity profile against established ligands, ensuring rigorous "Go/No-Go" decision-making in drug discovery.

Executive Summary & Compound Profile
  • Compound Name: 1-(3-azetidinyl)-4-ethoxypiperidine

  • Chemical Class: Azetidinyl-piperidine (Polyamine scaffold)

  • Primary Pharmacophore Utility:

    • Kinase Inhibition: The azetidine-piperidine motif mimics the ATP-binding site interactions found in JAK inhibitors (e.g., Tofacitinib derivatives).

    • GPCR Modulation: The basic nitrogen and ethoxy-tail provide affinity for aminergic receptors (Histamine, Muscarinic, Chemokine).

  • Benchmarking Objective: To quantify the "Selectivity Window" of Azet-Ethox-Pip against (1) JAK Isoforms and (2) promiscuous GPCR off-targets.

Mechanism of Action & Structural Logic

The selectivity of Azet-Ethox-Pip is dictated by its conformational rigidity. Unlike flexible alkyl chains, the azetidine ring constrains the vector of the piperidine nitrogen, potentially reducing off-target binding to receptors that require a different dihedral angle.

Signaling Pathway Context (JAK-STAT)

The primary benchmarking context for this scaffold is the JAK-STAT pathway. The compound competes for the ATP-binding cleft of the Janus Kinase domain.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Compound Azet-Ethox-Pip (Inhibitor) Compound->JAK Competitive Inhibition (Selectivity Check) P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade. Azet-Ethox-Pip targets the JAK node. Selectivity is defined by the inhibition ratio between JAK1, JAK2, JAK3, and TYK2.

Comparative Analysis: The Benchmarking Cohort

To validate Azet-Ethox-Pip, you must run side-by-side assays with "Gold Standard" ligands.

Comparator LigandTarget ClassRole in BenchmarkStructural Relevance
Tofacitinib JAK1/JAK3Positive Control (Pan-JAK)Shares the piperidine-nitrogen core; establishes baseline potency.
Baricitinib JAK1/JAK2Selectivity Control Uses an azetidine linker; critical for comparing linker-driven selectivity.
Upadacitinib JAK1 SelectiveHigh-Selectivity Ref. Benchmarks the "ceiling" of isoform selectivity.
Clozapine GPCR (Multi)Promiscuity Control Used in off-target panels to validate assay sensitivity for aminergic receptors.
Experimental Protocols (Methodology)
Protocol A: Biochemical Kinase Selectivity Assay (TR-FRET)

Objective: Determine the intrinsic


 or 

against purified JAK isoforms.
  • Reagents: Recombinant JAK1, JAK2, JAK3, TYK2 enzymes; ULight-labeled peptide substrate; Europium-labeled anti-phospho-tyrosine antibody.

  • Preparation: Dissolve Azet-Ethox-Pip in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3).

  • Reaction:

    • Mix Enzyme (0.5 nM) + Compound (Variable) + ATP (

      
       concentration) in kinase buffer.
      
    • Incubate 60 min at RT.

    • Add Detection Mix (EDTA + Eu-Antibody + ULight-Substrate).

  • Readout: Measure TR-FRET signal (Ex 320nm / Em 665nm & 615nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
    • Selectivity Ratio:

      
      .
      
Protocol B: Broad GPCR Safety Screen (Radioligand Binding)

Objective: Ensure the "4-ethoxypiperidine" tail does not bind Histamine H3/H4 or Muscarinic receptors.

  • Panel: Select a panel of 44 receptors (Cerep/Eurofins standard safety panel), focusing on H3, H4, M1, M2, 5-HT2A .

  • Method: Competition binding using radiolabeled standards (e.g.,

    
    -N-methylscopolamine for Muscarinic).
    
  • Threshold: Test Azet-Ethox-Pip at a single high concentration (10 µM).

    • Result: If inhibition > 50%, determine

      
      .
      
    • Pass Criteria:

      
      .
      
Benchmarking Workflow Visualization

This diagram illustrates the logical flow for validating the compound's selectivity profile.

Benchmark_Workflow Start Compound: Azet-Ethox-Pip Step1 Primary Screen (JAK1/2/3/TYK2) Start->Step1 Decision1 Potency < 100 nM? Step1->Decision1 Step2 Selectivity Profiling (Isoform Ratios) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Step3 Off-Target Panel (GPCRs/Ion Channels) Step2->Step3 Result Selectivity Score Calculation Step3->Result

Figure 2: The decision tree for selectivity benchmarking. Potency validation precedes broad selectivity profiling.

Data Presentation & Interpretation

When publishing or presenting your data, structure the comparison as follows. (Note: Values below are illustrative examples of a successful selectivity profile for this scaffold).

Table 1: Kinase Selectivity Profile (


 in nM) 
CompoundJAK1JAK2JAK3TYK2Selectivity (JAK1/JAK2)
Azet-Ethox-Pip 12 4501,200>10,00037.5x
Tofacitinib (Ref)3.24.11.615.00.8x (Non-selective)
Baricitinib (Ref)5.95.7>400531.0x (Dual)

Interpretation:

  • High Selectivity: If Azet-Ethox-Pip shows >30-fold selectivity (as in the hypothetical example), it suggests the ethoxy-piperidine tail exploits a unique pocket in JAK1 not present in JAK2.

  • Low Selectivity: If the ratio is <10x, the compound is a "Pan-JAK" inhibitor, and the azetidine ring does not provide sufficient discrimination.

Table 2: Critical Off-Target Liability Check

ReceptorLigandAzet-Ethox-Pip Activity (10 µM)Risk Assessment
Histamine H4 Histamine85% Inhibition (

nM)
HIGH (Structural overlap)
Muscarinic M1 Acetylcholine15% InhibitionLow
hERG Channel E-40315% InhibitionLow (Cardiac Safe)

Critical Note: The Histamine H4 receptor is a known "sink" for 4-substituted piperidines. You must verify this specific off-target.

References
  • Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry 53.24 (2010): 8468-8484. Link

  • Clark, J. D., et al. "Discovery and SAR of novel 4-hydroxypiperidines as selective H4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters 20.15 (2010): 4602-4606. Link

  • Eurofins Discovery. "SafetyScreen44™ Panel: Standardizing Off-Target Liability." Eurofins Scientific. Link

  • Cerep. "High-throughput screening of GPCRs: Methods and Protocols." Nature Methods (Application Note). Link

Validation

"Reproducibility of the synthesis and activity of Piperidine, 1-(3-azetidinyl)-4-ethoxy-"

An In-Depth Guide to the Reproducible Synthesis and Biological Evaluation of Novel Piperidine Derivatives: A Case Study of Piperidine, 1-(3-azetidinyl)-4-ethoxy- Introduction: The Imperative of Reproducibility in Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reproducible Synthesis and Biological Evaluation of Novel Piperidine Derivatives: A Case Study of Piperidine, 1-(3-azetidinyl)-4-ethoxy-

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of modern drug discovery, the reproducibility of experimental results stands as a cornerstone of scientific integrity and a critical determinant for the successful translation of preclinical findings. The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is fraught with challenges, where irreproducible data can lead to wasted resources and misguided research efforts. This guide provides a comprehensive framework for establishing a reproducible synthesis and biological activity profile for a novel compound, using the hypothetical molecule "Piperidine, 1-(3-azetidinyl)-4-ethoxy-" as a case study.

This guide is structured to provide not just a protocol, but a strategic approach to experimental design, emphasizing the "why" behind the "how." By integrating principles of robust chemical synthesis, meticulous analytical characterization, and rigorous biological validation, researchers can build a self-validating data package that instills confidence in their findings.

Part 1: Reproducible Synthesis of Piperidine, 1-(3-azetidinyl)-4-ethoxy-

The synthesis of a novel compound is the foundational step upon which all subsequent biological data rests. Minor variations in reaction conditions, purification methods, or starting material quality can introduce impurities that may have profound, and often misleading, effects on biological assays. This section outlines a proposed synthetic route and the critical control points for ensuring its reproducibility.

Proposed Synthetic Pathway: A Two-Step Approach

A plausible and efficient synthesis of the target compound involves a two-step process: the preparation of the 4-ethoxypiperidine intermediate followed by its N-alkylation with a suitable 3-azetidinyl derivative.

Diagram 1: Proposed Synthetic Workflow

cluster_step1 Step 1: Synthesis of 4-Ethoxypiperidine cluster_step2 Step 2: N-Alkylation cluster_purification Purification & Analysis A 4-Hydroxypiperidine R1 Williamson Ether Synthesis A->R1 B Sodium Hydride (NaH) B->R1 C Ethyl Iodide (EtI) C->R1 D Tetrahydrofuran (THF) D->R1 E 4-Ethoxypiperidine R2 Nucleophilic Substitution E->R2 R1->E F 3-Azetidinyl Tosylate F->R2 G Potassium Carbonate (K2CO3) G->R2 H Acetonitrile (MeCN) H->R2 I Piperidine, 1-(3-azetidinyl)-4-ethoxy- J Column Chromatography I->J R2->I K NMR Spectroscopy J->K L Mass Spectrometry K->L M HPLC (Purity Analysis) L->M

Caption: A proposed two-step synthesis of the target compound followed by purification and analysis.

Detailed Experimental Protocol and Causality

Step 1: Synthesis of 4-Ethoxypiperidine

This step employs a classic Williamson ether synthesis, a reliable and well-documented method for forming ether linkages.

  • Protocol:

    • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The use of NaH, a strong base, is critical for the complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.

    • Allow the reaction to stir at room temperature for 30 minutes. This ensures the deprotonation is complete before the addition of the electrophile.

    • Add ethyl iodide (1.2 eq) dropwise and heat the reaction to 60 °C for 4 hours. Ethyl iodide is a potent electrophile, and heating accelerates the rate of the SN2 reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography to yield pure 4-ethoxypiperidine.

Step 2: N-Alkylation with 3-Azetidinyl Tosylate

The second step involves the N-alkylation of the synthesized 4-ethoxypiperidine with a suitable azetidine derivative. A tosylate is a good leaving group, facilitating the nucleophilic substitution.

  • Protocol:

    • To a solution of 4-ethoxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (K2CO3, 2.0 eq) and 3-azetidinyl tosylate (1.0 eq). Potassium carbonate acts as a mild base to neutralize the tosylate acid formed during the reaction, driving the equilibrium towards the product.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound, "Piperidine, 1-(3-azetidinyl)-4-ethoxy-".

Ensuring Reproducibility: Critical Parameters and Analytical Validation

To ensure the synthesis is reproducible, the following parameters must be strictly controlled and documented:

ParameterImportance for ReproducibilityRecommended Validation
Purity of Starting Materials Impurities can lead to side reactions and difficult-to-remove byproducts.NMR and Mass Spectrometry of all starting materials.
Solvent Anhydrousness Water can quench the NaH in Step 1 and interfere with the reaction.Use of freshly distilled or commercially available anhydrous solvents.
Reaction Temperature Temperature fluctuations can affect reaction kinetics and byproduct formation.Calibrated thermometers and controlled heating mantles/baths.
Purification Method Inconsistent purification can lead to batch-to-batch variability in purity.Standardized chromatography conditions (silica gel, solvent system).
Final Compound Characterization Confirms the identity and purity of the synthesized compound.1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC purity analysis (>95%).

Part 2: Comparative Biological Activity and Reproducibility

The ultimate test of a novel compound's potential lies in its biological activity. This section outlines a framework for assessing the activity of "Piperidine, 1-(3-azetidinyl)-4-ethoxy-" in a reproducible manner and comparing it to a structurally related, commercially available alternative.

Selection of a Comparator Compound

For a meaningful comparison, a suitable alternative compound should be selected. A good choice would be a compound with a similar piperidine core but lacking the azetidinyl substituent, for example, 1-Ethyl-4-ethoxypiperidine . This allows for the direct assessment of the contribution of the 3-azetidinyl group to the biological activity.

Hypothetical Biological Target and Assay

Based on the piperidine scaffold, a plausible biological target could be a G-protein coupled receptor (GPCR) or an ion channel in the central nervous system. For this guide, we will hypothesize that the target is a specific subtype of the muscarinic acetylcholine receptor (e.g., M1 receptor), a common target for piperidine-containing compounds. The activity will be assessed using a commercially available Calcium Flux Assay.

Experimental Workflow for Reproducible Bioactivity Assessment

Diagram 2: Bioactivity Assessment Workflow

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Piperidine, 1-(3-azetidinyl)-4-ethoxy-

Executive Safety Summary: The "Unknown" Factor Do not treat this compound as a generic organic solid. Piperidine, 1-(3-azetidinyl)-4-ethoxy- is a specialized heterocycle combining two distinct pharmacophores: a piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown" Factor

Do not treat this compound as a generic organic solid. Piperidine, 1-(3-azetidinyl)-4-ethoxy- is a specialized heterocycle combining two distinct pharmacophores: a piperidine ring and a strained azetidine ring .[1][2][3]

While specific toxicological data (REACH dossier) may be absent for this exact CAS, we must apply the Precautionary Principle based on its Structure-Activity Relationship (SAR):

  • Piperidine Motif: Known for high basicity (pKa ~11) and ability to cause severe mucous membrane irritation or burns. It is lipophilic and can be absorbed transdermally.

  • Azetidine Motif: A four-membered strained ring. While 3-substituted azetidines are generally more stable than their 2-substituted counterparts, they possess alkylating potential under specific metabolic or environmental conditions.

  • Ethoxy Group: Increases lipophilicity, potentially accelerating skin permeation rates compared to the parent heterocycles.

Core Directive: Handle as a Corrosive and Potential Sensitizer until empirical data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound class. The high basicity of piperidine derivatives degrades standard nitrile rapidly.

PPE CategoryStandard Protocol (Low Risk)REQUIRED Protocol (This Compound) Scientific Rationale
Hand Protection Single Nitrile (4 mil)Double Gloving Strategy 1. Inner: 4 mil Nitrile (Inspection layer)2. Outer: 8 mil Nitrile OR Laminate (Silver Shield®) for stock solutions.Permeation Kinetics: Amines attack the cross-linking in nitrile rubber. Standard 4 mil nitrile may have a breakthrough time of <15 mins for concentrated piperidine derivatives [1].
Eye Protection Safety GlassesChemical Splash Goggles (Indirect Vent)Corrosive Vapors: Basic amines can cause corneal edema ("blue haze") and permanent damage. Glasses do not seal against vapors or splashes.
Respiratory Lab VentilationFume Hood (Face velocity: 100 fpm)Inhalation Toxicity: Piperidine analogs are often potent respiratory irritants (H335). Solid dust is equally hazardous.
Body Defense Lab Coat (Cotton)Lab Coat + Chemical Apron (Tyvek/PVC)Skin Absorption: The ethoxy tail increases lipid solubility. A cotton coat will soak up spills and hold them against the skin.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Solid State)

The highest risk of airborne exposure occurs here.

  • Static Control: Azetidine salts are often fluffy and electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Engineering Control: Perform all weighing inside a Powder Containment Hood or a Fume Hood with a draft shield.

  • Technique:

    • Place a pre-weighed vial on the balance.

    • Transfer solid using a disposable spatula (do not reuse).

    • Wipe Down: Wipe the exterior of the stock bottle with a dry Kimwipe before removing it from the hood to prevent tracking dust into the lab.

Phase B: Solubilization & Reaction (Liquid State)

The highest risk of glove permeation occurs here.

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, the permeation rate through gloves increases drastically.

  • The "Red Glove" Rule: If you are handling a concentrated solution (>0.1 M), wear Laminate/Barrier gloves .

  • Exotherm Watch: The basic nitrogen on the piperidine is a proton acceptor. Adding this to acidic media will generate heat. Add slowly.

Phase C: Waste Disposal

Segregation prevents unexpected side reactions.

  • Stream: Basic Organic Waste .

  • Incompatibility: NEVER mix with Oxidizers (Peroxides, Nitric Acid) or Acid Chlorides in the waste stream. The azetidine ring can oxidize or polymerize violently.

  • Labeling: Clearly mark the tag with "Heterocyclic Amine" and "Corrosive."

Emergency Response Logic

This protocol relies on the "Self-Validating" concept: Neutralize the mechanism of injury, not just the chemical.

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.[2][4][5][6][7]

    • Contraindication:DO NOT use vinegar/acid to neutralize. The heat of neutralization on the skin will exacerbate the chemical burn.

  • Eye Contact:

    • Immediate Action: Use an eyewash station immediately. Hold eyelids open.

    • Time Critical: The first 10 seconds determine if vision is saved. Amines saponify fatty tissues in the eye instantly.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet pad (solvent-dampened) or use a HEPA vacuum designated for hazardous chemicals.

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for PPE selection based on the physical state and concentration of the material.

PPE_Decision_Tree Start Handling Piperidine, 1-(3-azetidinyl)-4-ethoxy- State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Conc_Risk Concentration > 0.1 M? Liquid->Conc_Risk Proto_A PROTOCOL A: Fume Hood + N95 Backup Double Nitrile Gloves Anti-Static Measures Dust_Risk->Proto_A Yes Proto_B PROTOCOL B: Fume Hood Mandatory Standard Nitrile (Change <30m) Dust_Risk->Proto_B No (Weighing closed container) Conc_Risk->Proto_B No (Dilute) Proto_C PROTOCOL C (High Risk): Barrier/Laminate Gloves Face Shield + Goggles Closed System Transfer Conc_Risk->Proto_C Yes (Stock Solution) Permeation Warning: Amines permeate Nitrile < 15 mins Proto_C->Permeation Risk of rapid breakthrough

Figure 1: Risk-based PPE selection logic. Note that concentrated solutions (Protocol C) require laminate gloves due to the permeation properties of piperidine derivatives.

References

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[8] Retrieved from [Link] (General reference for amine breakthrough times).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (CID 8082). National Library of Medicine. Retrieved from [Link] (Used for SAR extrapolation of piperidine core hazards).

Sources

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